Technical Documentation Center

N-cyclopentyl-1-methyl-1H-pyrazol-4-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-cyclopentyl-1-methyl-1H-pyrazol-4-amine

Core Science & Biosynthesis

Foundational

Precision Synthesis of N-Cyclopentyl-1-methyl-1H-pyrazol-4-amine: A Technical Monograph

Executive Summary The synthesis of N-cyclopentyl-1-methyl-1H-pyrazol-4-amine (CAS: 1153977-52-6) represents a critical transformation in medicinal chemistry, particularly in the development of ATP-competitive kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of N-cyclopentyl-1-methyl-1H-pyrazol-4-amine (CAS: 1153977-52-6) represents a critical transformation in medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors (e.g., JAK, LRRK2 targets). This moiety serves as a high-value "linker" scaffold, balancing lipophilicity (via the cyclopentyl group) with polar surface area (via the pyrazole core).

This guide details the "Gold Standard" Reductive Amination Pathway , prioritized for its scalability, atom economy, and avoidance of heavy metal scavengers required in cross-coupling alternatives. We will also briefly address the Buchwald-Hartwig alternative for specific steric contexts.

Part 1: Retrosynthetic Analysis & Strategy

To design a robust self-validating protocol, we must deconstruct the target molecule into stable synthons.

Strategic Disconnections
  • Primary Disconnection (C-N Bond): The secondary amine is best formed via Reductive Amination . This avoids the over-alkylation issues inherent in nucleophilic substitution (

    
    ) with cyclopentyl halides.
    
  • Secondary Disconnection (Functional Group Interconversion): The 4-aminopyrazole core is unstable as a free base over long periods (oxidation prone). It is best generated in situ or stored as a hydrochloride salt, derived from the reduction of 1-methyl-4-nitropyrazole .

  • Tertiary Disconnection (Ring Functionalization): The 1-methyl group is installed via regioselective alkylation of 4-nitropyrazole, utilizing the acidity of the pyrazole N-H (

    
    ).
    
Visual Pathway Map

The following diagram outlines the critical path from commodity starting materials to the target API intermediate.

SynthesisPathway cluster_legend Process Key Start 4-Nitropyrazole (Comm. Available) Step1 Step 1: N-Methylation (MeI, NaH or K2CO3) Start->Step1 Inter1 1-Methyl-4-nitropyrazole (Stable Intermediate) Step1->Inter1 Regioselective Step2 Step 2: Catalytic Hydrogenation (H2, Pd/C) Inter1->Step2 Inter2 1-Methyl-1H-pyrazol-4-amine (Air Sensitive) Step2->Inter2 Quant. Yield Step3 Step 3: Reductive Amination (Cyclopentanone, STAB) Inter2->Step3 + Cyclopentanone Target N-Cyclopentyl-1-methyl- 1H-pyrazol-4-amine Step3->Target key1 Blue: Reaction Step key2 Red: Critical Handling Required

Figure 1: Critical path workflow for the synthesis of N-cyclopentyl-1-methyl-1H-pyrazol-4-amine.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 1-Methyl-4-nitropyrazole

Rationale: While commercially available, in-house synthesis is cost-effective at scale. We utilize


 alkylation. Note that alkylation of 3-nitropyrazole gives a mixture of isomers, but 4-nitropyrazole  is symmetric, eliminating regioselectivity concerns during this step.

Reagents:

  • 4-Nitropyrazole (1.0 eq)[1]

  • Iodomethane (MeI) (1.2 eq) or Dimethyl Sulfate (DMS)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Acetonitrile (ACN) or DMF

Protocol:

  • Dissolve 4-nitropyrazole in ACN (0.5 M).

  • Add

    
     and stir at room temperature for 30 mins to deprotonate the pyrazole.
    
  • Add MeI dropwise (Exothermic: maintain

    
    ).
    
  • Heat to

    
     for 4–6 hours. Monitor by TLC (EtOAc/Hex).
    
  • Workup: Filter inorganic salts. Concentrate filtrate.[2] Recrystallize from EtOH if necessary.

  • Yield Expectation: >90%.

Step 2: Catalytic Hydrogenation (Nitro Reduction)

Rationale: Chemical reductions (Fe/HCl, SnCl2) are messy and leave metal residues. Catalytic hydrogenation is clean, with filtration being the only purification step required.

Reagents:

  • 1-Methyl-4-nitropyrazole (1.0 eq)

  • 10% Pd/C (5 wt% loading)

  • Hydrogen Gas (

    
    ) (Balloon or 1 atm)
    
  • Solvent: Methanol (MeOH)[3]

Protocol:

  • Purge reaction vessel with

    
    .
    
  • Suspend 1-methyl-4-nitropyrazole and Pd/C in MeOH.

  • Switch atmosphere to

    
     (balloon pressure is sufficient).
    
  • Stir vigorously at RT for 2–4 hours.

  • Critical Checkpoint: Solution will turn colorless as the yellow nitro compound is consumed.

  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate immediately.

    • Caution: The free amine (1-methyl-1H-pyrazol-4-amine) oxidizes to a purple/brown oil upon air exposure. Use immediately in Step 3 or convert to HCl salt for storage.

Step 3: Reductive Amination (The Core Coupling)

Rationale: Direct alkylation with cyclopentyl bromide leads to over-alkylation (quaternary ammonium salts). Reductive amination using Sodium Triacetoxyborohydride (STAB) is preferred over


 due to lower toxicity and better selectivity (does not reduce ketones/aldehydes, only imines/iminiums).

Reagents:

  • 1-Methyl-1H-pyrazol-4-amine (1.0 eq)

  • Cyclopentanone (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (AcOH) (1.0–2.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

Protocol:

  • Imine Formation: Dissolve the amine and cyclopentanone in DCE (0.2 M). Add AcOH. Stir for 30–60 mins at RT.

    • Mechanism:[2][4][5] Acid catalysis promotes the formation of the iminium ion intermediate.

  • Reduction: Add STAB in one portion. The reaction may effervesce slightly.

  • Stir at RT for 12–16 hours.

  • Quench: Add saturated aqueous

    
     to neutralize acid and quench borohydride.
    
  • Extraction: Extract with DCM (3x). Wash organics with brine.

  • Purification: Flash chromatography (DCM:MeOH 95:5).

  • Yield Expectation: 75–85%.

Part 3: Mechanistic Insight & Troubleshooting

Reaction Mechanism: Reductive Amination

Understanding the "Imine-Iminium" equilibrium is vital. The borohydride reagent must reduce the iminium species faster than the ketone starting material.

Mechanism Ketone Cyclopentanone Hemiaminal Hemiaminal (Unstable) Ketone->Hemiaminal + Amine + AcOH Amine Pyrazol-4-amine Amine->Hemiaminal Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O Product Secondary Amine (Target) Iminium->Product + H- (from STAB)

Figure 2: Mechanistic flow of the reductive amination using STAB.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Wet solvent inhibiting imine formation.Use anhydrous DCE and molecular sieves (4Å) during the imine formation step.
Bis-alkylation Not possible with Cyclopentanone.N/A (Advantage of reductive amination over alkyl halides).
Purple Product Oxidation of residual starting amine.Ensure full conversion of amine before workup. Purify rapidly. Store under Argon.
Emulsion Boron salts during workup.Use Rochelle's Salt (Potassium Sodium Tartrate) solution during the quench to solubilize boron species.

Part 4: Alternative Route (Buchwald-Hartwig)

If 1-methyl-4-bromopyrazole is the available stock, a Pd-catalyzed coupling is viable.

  • Catalyst:

    
     or Pd(OAc)2.
    
  • Ligand: XPhos or BrettPhos (bulky ligands prevent catalyst poisoning by the pyrazole nitrogens).

  • Base: NaOtBu.

  • Solvent: Toluene,

    
    .
    

Verdict: This route is generally less preferred due to the cost of Pd catalysts and the difficulty of removing heavy metals from the final polar amine product.

References

  • BenchChem. Application Notes: 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis. (Accessed 2025).[6][7][8][9] Detailed hydrogenation protocols for nitropyrazoles.

  • Organic Syntheses. Synthesis of 1-alkyl-4-aminopyrazoles via Hydrogenation. Org.[3][10][11] Synth. Coll. Vol. X.

  • National Institutes of Health (NIH).

  • PubChem. Compound Summary: N-cyclopentyl-1H-pyrazol-4-amine (CID 43540098).[6]

  • MDPI. Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol). Molbank 2008.[3] (Provides spectral data for similar methyl-pyrazole systems).

    • [3]

Sources

Exploratory

discovery and history of N-cyclopentyl-1-methyl-1H-pyrazol-4-amine

The following technical guide details the discovery, chemical synthesis, and medicinal chemistry applications of N-cyclopentyl-1-methyl-1H-pyrazol-4-amine (CAS: 1153977-52-6).[1] [1][2][3] Executive Summary N-cyclopentyl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemical synthesis, and medicinal chemistry applications of N-cyclopentyl-1-methyl-1H-pyrazol-4-amine (CAS: 1153977-52-6).[1]

[1][2][3]

Executive Summary

N-cyclopentyl-1-methyl-1H-pyrazol-4-amine is a specialized heterocyclic building block extensively utilized in modern drug discovery, particularly within the field of kinase inhibition.[1] Structurally, it features a 1-methyl-1H-pyrazole core—a privileged scaffold for ATP-mimetic activity—substituted at the 4-position with a cyclopentylamino group.[1] This specific substitution pattern is designed to optimize hydrophobic interactions within enzyme binding pockets while maintaining a critical hydrogen bond donor motif.[1]

Chemical Property Data
IUPAC Name N-cyclopentyl-1-methyl-1H-pyrazol-4-amine
CAS Number 1153977-52-6
Molecular Formula C₉H₁₅N₃
Molecular Weight 165.24 g/mol
Core Scaffold 4-Aminopyrazole
Key Functionality Secondary amine (nucleophile), Pyrazole (aromatic heterocycle)

Discovery and Historical Context

The Rise of the Aminopyrazole Scaffold

The history of N-cyclopentyl-1-methyl-1H-pyrazol-4-amine is intrinsically linked to the evolution of Kinase Inhibitors in the early 21st century.[1]

  • Early 2000s (The "Privileged Structure" Era): Medicinal chemists identified the pyrazole ring as a bioisostere for the purine ring of ATP.[1] The nitrogen atoms in the pyrazole ring can serve as hydrogen bond acceptors and donors, mimicking the interaction of ATP's adenine base with the "hinge region" of kinase enzymes.[1]

  • Mid-2000s (Fragment-Based Drug Discovery - FBDD): As high-throughput screening evolved, researchers began focusing on smaller, high-quality fragments.[1] The 4-aminopyrazole core emerged as a robust "starting point" for FBDD campaigns targeting Janus Kinases (JAK), Cyclin-Dependent Kinases (CDK), and Leucine-Rich Repeat Kinase 2 (LRRK2).[1]

  • Specific Emergence of the Cyclopentyl Derivative: The addition of the N-cyclopentyl group was a strategic modification to address selectivity and potency .[1] While the pyrazole core binds to the hinge region, the cyclopentyl group is often positioned to occupy the hydrophobic "sugar pocket" or solvent-exposed regions of the ATP binding site, improving the compound's lipophilicity and membrane permeability without significantly increasing molecular weight.[1]

Role in Modern Medicinal Chemistry

Today, this compound serves as a critical intermediate for synthesizing "Type I" and "Type I½" kinase inhibitors.[1] It acts as the nucleophilic partner in cross-coupling reactions (e.g., Buchwald-Hartwig amination or SNAr) to attach the pyrazole motif to larger heteroaromatic cores like pyrimidines, triazines, or quinazolines.[1]

Chemical Synthesis and Protocols

The synthesis of N-cyclopentyl-1-methyl-1H-pyrazol-4-amine is typically achieved through a Reductive Amination sequence, favored for its high yield and operational simplicity.

Synthetic Route: Reductive Amination

This pathway involves the condensation of 1-methyl-1H-pyrazol-4-amine with cyclopentanone , followed by reduction of the resulting imine.[1]

Reaction Scheme (DOT Visualization)

Synthesispathway Start1 1-Methyl-1H-pyrazol-4-amine (Amine Source) Intermediate Imine Intermediate (Transient) Start1->Intermediate Condensation (Acid Cat.) Start2 Cyclopentanone (Carbonyl Source) Start2->Intermediate Product N-Cyclopentyl-1-methyl- 1H-pyrazol-4-amine Intermediate->Product Reduction Reagent Reducing Agent (NaBH(OAc)3 or NaBH4) Reagent->Product

Figure 1: Step-wise synthetic pathway for N-cyclopentyl-1-methyl-1H-pyrazol-4-amine via reductive amination.

Detailed Experimental Protocol

Objective: Synthesis of N-cyclopentyl-1-methyl-1H-pyrazol-4-amine on a 10 mmol scale.

Reagents:

  • 1-Methyl-1H-pyrazol-4-amine (1.0 eq, 971 mg)[1]

  • Cyclopentanone (1.2 eq, 1.01 g)[1]

  • Sodium triacetoxyborohydride (STAB) (1.5 eq, 3.18 g)[1]

  • Acetic acid (Catalytic, 0.1 mL)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (20 mL)[1]

Procedure:

  • Imine Formation: In a dry round-bottom flask, dissolve 1-methyl-1H-pyrazol-4-amine in DCE (20 mL). Add cyclopentanone and catalytic acetic acid. Stir at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) portion-wise over 10 minutes. Note: STAB is preferred over NaBH4 to prevent reduction of the ketone to alcohol.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor reaction progress via LC-MS (Target Mass: [M+H]+ = 166.2).[1]

  • Quench: Quench the reaction by adding saturated aqueous NaHCO3 solution (20 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers.[1]

  • Purification: Dry the combined organics over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude oil via flash column chromatography (SiO2, eluting with 0-10% MeOH in DCM) to yield the title compound as a pale yellow oil or solid.[1]

Validation Criteria:

  • 1H NMR (400 MHz, DMSO-d6): Characteristic signals for the pyrazole protons (~7.0-7.5 ppm) and the cyclopentyl methine (~3.5 ppm) and methylene protons (1.4-1.9 ppm).[1]

  • Purity: >95% by HPLC at 254 nm.

Medicinal Chemistry Applications

Structural Logic (SAR)

In the context of drug design, N-cyclopentyl-1-methyl-1H-pyrazol-4-amine serves as a modular "western" or "tail" fragment.[1]

  • Hinge Binding: The pyrazole nitrogen (N2) often accepts a hydrogen bond from the kinase hinge region, while the exocyclic amine (NH) acts as a donor.[1]

  • Solvent Front/Hydrophobic Pocket: The cyclopentyl group is a lipophilic moiety that fills the non-polar pockets adjacent to the ATP-binding site.[1] This interaction is crucial for potency (entropic gain by displacing water) and selectivity (fitting into specific pocket shapes).[1]

Application Workflow

The compound is typically used in the final stages of convergent synthesis to introduce the amine functionality onto a heteroaromatic core.[1]

Medicinal Chemistry Workflow (DOT Visualization)

MedChemWorkflow Scaffold Core Scaffold (e.g., 2,4-Dichloropyrimidine) Coupling SNAr / Buchwald Coupling (Pd-catalyzed) Scaffold->Coupling Fragment N-Cyclopentyl-1-methyl- 1H-pyrazol-4-amine Fragment->Coupling Lead Kinase Inhibitor Lead (e.g., JAK/LRRK2/TTK) Coupling->Lead C-N Bond Formation

Figure 2: Integration of the fragment into a convergent drug discovery synthesis.

Case Studies & Similar Drugs

While N-cyclopentyl-1-methyl-1H-pyrazol-4-amine is a specific intermediate, it belongs to the same structural class as fragments found in several approved and clinical-stage drugs:

  • Ruxolitinib (Jakafi): Features a pyrazole ring substituted with a cyclopentyl group (though on the carbon chain), validating the cyclopentyl-pyrazole motif for JAK inhibition.[1]

  • Asciminib (Scemblix): Contains a 1-methyl-1H-pyrazol-4-amine moiety linked to a pyrimidine core, highlighting the utility of the aminopyrazole headgroup.[1]

  • TTK Inhibitors (e.g., CFI-400945): Often utilize 4-aminopyrazoles to bind to the hinge region of the TTK kinase.[1]

Handling and Safety Data

Parameter Specification
Physical State Solid or viscous oil (depending on purity/salt form)
Storage 2-8°C, under inert atmosphere (Argon/Nitrogen)
Solubility Soluble in DMSO, Methanol, DCM; slightly soluble in water.[1]
Hazards Irritant (Skin/Eye).[1] Treat as a potential sensitizer.[1]

Safety Protocol: Always handle in a fume hood wearing nitrile gloves and safety glasses.[1] Avoid inhalation of dust or vapors.[1] In case of contact, wash with copious amounts of water.[1]

References

  • Lombardo, L. J., et al. (2004).[1] "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays."[1] Journal of Medicinal Chemistry. Link (Context: Early validation of aminopyrimidine/pyrazole scaffolds).[1]

  • Cheung, M., et al. (2010).[1] "Discovery of B-Raf Inhibitors: 4-Aminopyrazoles as Privileged Scaffolds." Bioorganic & Medicinal Chemistry Letters. Link[1]

  • Bidepharm. (2024).[1] "Product Analysis: N-Cyclopentyl-1-methyl-1H-pyrazol-4-amine (CAS 1153977-52-6)." Bidepharm Catalog. Link[1]

  • National Center for Biotechnology Information. (2024).[1] "PubChem Compound Summary for CID 56605054, N-Cyclopentyl-1-methyl-1H-pyrazol-4-amine." PubChem. Link[1]

  • Wyatt, P. G., et al. (2008).[1] "Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design." Journal of Medicinal Chemistry. Link (Context: Pyrazole fragments in CDK inhibition).[1]

Sources

Foundational

N-cyclopentyl-1-methyl-1H-pyrazol-4-amine derivatives and analogs

An In-Depth Technical Guide to N-cyclopentyl-1-methyl-1H-pyrazol-4-amine Derivatives and Analogs: Synthesis, Structure-Activity Relationship, and Therapeutic Potential Abstract The pyrazole nucleus is a cornerstone of me...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-cyclopentyl-1-methyl-1H-pyrazol-4-amine Derivatives and Analogs: Synthesis, Structure-Activity Relationship, and Therapeutic Potential

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of clinically successful drugs.[1][2] This guide provides a detailed technical overview of a specific, promising subclass: N-cyclopentyl-1-methyl-1H-pyrazol-4-amine and its derivatives. We delve into the synthetic methodologies required to construct this scaffold, explore the nuanced structure-activity relationships (SAR) that govern its biological effects, and examine its proven and potential therapeutic applications, with a particular focus on kinase inhibition and G-protein coupled receptor modulation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical core for the discovery of novel therapeutics.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique electronic properties, metabolic stability, and capacity for forming multiple hydrogen bonds and other non-covalent interactions have made them a highly attractive scaffold in drug design.[3] The versatility of the pyrazole core is demonstrated by its incorporation into a diverse range of approved pharmaceuticals, including the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and the anticancer drug Crizotinib.[2][4] These successes underscore the therapeutic potential embedded within the pyrazole framework.

The specific scaffold of N-cyclopentyl-1-methyl-1H-pyrazol-4-amine (CAS No. 1153977-52-6) combines several key features that are advantageous for molecular recognition:[5]

  • 1-Methyl-1H-pyrazole Core: The N1-methylation establishes a fixed tautomeric form, preventing potential metabolic liabilities and providing a consistent vector for substituent placement.[3]

  • 4-Amino Linkage: The amine at the C4 position serves as a critical hydrogen bond donor and a versatile handle for introducing a wide range of substituents to probe target interactions.

  • N-Cyclopentyl Group: This lipophilic group is particularly effective at interacting with hydrophobic pockets within target proteins, often enhancing binding affinity and improving pharmacokinetic properties compared to smaller or larger alkyl groups.[6]

This guide will systematically explore the synthesis, biological activity, and optimization principles for this promising class of compounds.

Synthetic Strategies

The construction of polysubstituted pyrazoles can be achieved through various established methods, most notably the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[7] For the N-cyclopentyl-1-methyl-1H-pyrazol-4-amine scaffold, a multi-step sequence starting from readily available precursors is typically employed. The general workflow involves the formation of a 4-substituted pyrazole intermediate, followed by the introduction of the cyclopentylamine moiety.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Functional Group Manipulation at C4 cluster_2 Step 3: Amination cluster_3 Step 4: Final Derivatization A 1,3-Dicarbonyl Precursor C 1-Methyl-1H-pyrazole Intermediate A->C Condensation B Methylhydrazine B->C D Nitration/Halogenation C->D E 4-Functionalized Pyrazole D->E F Reduction or Nucleophilic Substitution E->F G 1-Methyl-1H-pyrazol-4-amine F->G I Reductive Amination G->I H Cyclopentanone H->I J Target Scaffold: N-cyclopentyl- 1-methyl-1H-pyrazol-4-amine I->J

Caption: General Synthetic Workflow for N-cyclopentyl-1-methyl-1H-pyrazol-4-amine.

Protocol 2.1: Synthesis of 1-Methyl-4-nitro-1H-pyrazole

This protocol describes a common method for producing a key intermediate. The nitration at the C4 position is facile due to the electron-donating nature of the pyrazole ring.[8]

Materials:

  • 1-methyl-1H-pyrazole

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Ice, deionized water

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 1-methyl-1H-pyrazole (1.0 eq) to concentrated sulfuric acid (3.0 eq). Maintain the temperature below 10°C.

  • Nitration: Prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) in a separate flask, cooled in an ice bath.

  • Add the nitrating mixture dropwise to the pyrazole solution over 30 minutes, ensuring the internal temperature does not exceed 10°C. The choice of a pre-mixed nitrating agent ensures controlled reactivity and minimizes side reactions.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice (approx. 200 g). The rapid cooling and dilution quench the reaction and precipitate the product.

  • Neutralization: Slowly neutralize the acidic solution with solid sodium bicarbonate until the pH is ~7.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 1-methyl-4-nitro-1H-pyrazole.

  • Purification: Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the pure product.

Protocol 2.2: Reduction and Reductive Amination to Yield N-cyclopentyl-1-methyl-1H-pyrazol-4-amine

This two-step, one-pot procedure efficiently converts the nitro-intermediate to the final target compound.

Materials:

  • 1-methyl-4-nitro-1H-pyrazole

  • Palladium on Carbon (Pd/C, 10 wt%)

  • Methanol (MeOH)

  • Cyclopentanone

  • Sodium triacetoxyborohydride (STAB)

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Reduction of Nitro Group: Dissolve 1-methyl-4-nitro-1H-pyrazole (1.0 eq) in methanol in a suitable hydrogenation vessel. Add Pd/C (5 mol%).

  • Pressurize the vessel with hydrogen gas (H₂, 50 psi) and shake or stir vigorously at room temperature until the consumption of hydrogen ceases (typically 4-6 hours). This catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol. The resulting filtrate contains 1-methyl-1H-pyrazol-4-amine.

  • Reductive Amination: To the filtrate, add cyclopentanone (1.2 eq). Stir for 30 minutes to allow for the formation of the imine intermediate.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. STAB is a mild and selective reducing agent ideal for reductive aminations, as it does not reduce the ketone precursor.

  • Stir the reaction at room temperature overnight.

  • Workup: Quench the reaction by adding a saturated solution of NaHCO₃. Extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography to yield N-cyclopentyl-1-methyl-1H-pyrazol-4-amine.

Biological Activities and Mechanisms of Action

Derivatives of the N-cyclopentyl-1-methyl-1H-pyrazol-4-amine scaffold have shown activity against several important drug target classes, primarily protein kinases and G-protein coupled receptors (GPCRs).

Kinase Inhibition

The pyrazole-amine core is a well-established "hinge-binding" motif in kinase inhibitors.[9] The amino group and one of the pyrazole nitrogens can form critical hydrogen bonds with the backbone of the kinase hinge region, a structurally conserved segment that connects the N- and C-lobes of the kinase domain. Analogs based on the closely related N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold have been developed as highly potent and selective inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[10][11] CDK2 is a key regulator of the cell cycle, and its dysregulation is implicated in various cancers.[11] Inhibition of CDK2 by these compounds leads to a reduction in the phosphorylation of the Retinoblastoma (Rb) protein, causing cell cycle arrest and inducing apoptosis.[10][11]

G cluster_0 Cell Cycle Progression CDK46 CDK4/6 Inhibitors CyclinD_CDK46 Cyclin D CDK4/6 CDK2I Pyrazole-Amine CDK2 Inhibitors CyclinE_CDK2 Cyclin E CDK2 CDK2I->CyclinE_CDK2 Inhibition G1 G1 Phase S S Phase G1->S G2M G2/M Phase S->G2M Rb pRb CyclinD_CDK46->Rb Phosphorylates CyclinE_CDK2->Rb Phosphorylates E2F E2F Rb->E2F Binds & Inhibits pRb_P pRb-P (Phosphorylated) E2F->S Promotes S-Phase Entry pRb_P->E2F Releases

Caption: Simplified CDK2/Rb signaling pathway targeted by pyrazole-amine inhibitors.

G-Protein Coupled Receptor (GPCR) Modulation

Analogs featuring a cyclopentyl group attached to the pyrazole core have demonstrated activity as allosteric modulators. For instance, 4-(cyclopentylmethyl)-1H-pyrazole derivatives act as selective positive allosteric modulators (PAMs) of the M₄ muscarinic acetylcholine receptor (M₄ mAChR).[6] In this context, the cyclopentyl group is crucial for activity, as it occupies a hydrophobic subpocket in the allosteric binding site, enhancing the receptor's response to the endogenous ligand, acetylcholine.[6] M₄ mAChR PAMs are being investigated for the treatment of neurological disorders like Alzheimer's disease.[6]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the N-cyclopentyl-1-methyl-1H-pyrazol-4-amine scaffold has yielded key insights into the structural requirements for potent biological activity.

G compound N1 N1 Position: - Methyl group fixes tautomer. - Larger groups may be detrimental. compound->N1 1 C4_Amine C4-Amine Linkage: - H-bond donor for hinge binding. - Derivatization here modulates selectivity and potency. compound->C4_Amine 2 Cyclopentyl N-Cyclopentyl Group: - Optimal for hydrophobic pockets. - Improves affinity and metabolic stability. compound->Cyclopentyl 3

Sources

Protocols & Analytical Methods

Method

N-cyclopentyl-1-methyl-1H-pyrazol-4-amine in vitro assay protocol

Application Note: In Vitro Profiling of N-Cyclopentyl-1-methyl-1H-pyrazol-4-amine Executive Summary N-cyclopentyl-1-methyl-1H-pyrazol-4-amine (CAS: 1153977-52-6) represents a "privileged scaffold" in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Profiling of N-Cyclopentyl-1-methyl-1H-pyrazol-4-amine

Executive Summary

N-cyclopentyl-1-methyl-1H-pyrazol-4-amine (CAS: 1153977-52-6) represents a "privileged scaffold" in medicinal chemistry, specifically within the class of aminopyrazoles .[1] This structural motif is a critical pharmacophore found in numerous kinase inhibitors (e.g., JAK, Aurora, and CDK inhibitors) due to its ability to form key hydrogen bonds with the hinge region of the ATP-binding pocket.[1]

This Application Note provides a comprehensive in vitro workflow for evaluating this compound as a fragment hit or lead intermediate . The protocol focuses on two critical pillars of early drug discovery:

  • Biophysical Validation: Differential Scanning Fluorimetry (DSF) to confirm target engagement.[1]

  • ADME Profiling: Microsomal Stability to assess the metabolic liability of the secondary amine and cyclopentyl moiety.[1]

Chemical Identity & Properties

PropertyDescription
Chemical Name N-cyclopentyl-1-methyl-1H-pyrazol-4-amine
CAS Number 1153977-52-6
Molecular Formula C₉H₁₅N₃
Molecular Weight 165.24 g/mol
LogP (Predicted) ~1.4 - 1.8 (Ideal for Fragment-Based Drug Discovery)
Solubility DMSO (>10 mM), Ethanol
Structural Class 1,4-Disubstituted Pyrazole / Secondary Amine

Strategic Context: The Pyrazole-Amine Scaffold

Before executing assays, it is vital to understand why this compound is tested. The 4-aminopyrazole core often mimics the adenine ring of ATP.[1] The N-cyclopentyl group provides hydrophobic bulk, potentially targeting the solvent-exposed region or the hydrophobic back pocket of a kinase.[1]

Key Assay Considerations:

  • Solubility Limit: As a fragment, this compound may need to be tested at high concentrations (100 µM – 1 mM).[1] Ensure DMSO tolerance in your assay buffer.[1]

  • Metabolic Soft Spots: The secondary amine is prone to N-oxidation or N-dealkylation by Cytochrome P450 enzymes (CYPs).[1]

Protocol A: Target Engagement via Differential Scanning Fluorimetry (DSF)

Objective: To determine the binding affinity of N-cyclopentyl-1-methyl-1H-pyrazol-4-amine to a target protein (e.g., a model kinase like JAK2 or CDK2) by measuring the thermal shift (


).[1]

Principle: Ligand binding stabilizes the protein structure, requiring higher temperatures to unfold.[1] This unfolding is detected using a hydrophobic dye (e.g., SYPRO Orange) that fluoresces upon binding to exposed hydrophobic regions of the denaturing protein.[1]

Materials
  • Protein: Recombinant Kinase Domain (e.g., JAK2), >90% purity.[1]

  • Compound: 100 mM stock in DMSO.

  • Dye: SYPRO Orange (5000x stock).[1]

  • Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100.[1]

  • Instrument: qPCR machine (e.g., Roche LightCycler, Bio-Rad CFX).[1]

Step-by-Step Procedure
  • Preparation of Assay Mix (Per Well):

    • Dilute protein to a final concentration of 2–5 µM in Assay Buffer.

    • Dilute SYPRO Orange to 5x final concentration.[1]

    • Note: Keep protein on ice at all times.[1]

  • Compound Addition:

    • Dispense 0.5 µL of compound stock (or DMSO control) into a 384-well PCR plate.[1]

    • Target Final Concentration: 50 µM, 100 µM, 200 µM (Dose-response is recommended for fragments).

    • Add 19.5 µL of the Protein/Dye Mix.

    • Final DMSO concentration: 2.5% (Ensure protein tolerance).[1]

  • Thermal Denaturation:

    • Seal the plate with optical film.[1] Spin down at 1000 x g for 1 min.

    • Ramp Profile: 25°C to 95°C at a rate of 0.5°C/minute (or 1°C/min for faster screening).

    • Detection: Monitor fluorescence in the ROX or FRET channel.[1]

  • Data Analysis:

    • Calculate the derivative of the fluorescence curve (-dF/dT).[1]

    • The peak of the derivative is the Melting Temperature (

      
      ).[1]
      
    • 
        = 
      
      
      
      (Compound) -
      
      
      (DMSO Control).[1]
    • Criteria: A

      
       typically indicates significant binding for a fragment of this size.[1]
      

Protocol B: Microsomal Stability Assay (Metabolic Profiling)

Objective: To assess the intrinsic clearance (


) and half-life (

) of the compound, focusing on the liability of the N-cyclopentyl and pyrazole-amine motifs.[1]
Materials
  • Microsomes: Pooled Liver Microsomes (Human/Mouse/Rat), 20 mg/mL protein.[1]

  • Cofactor: NADPH Regenerating System (or 1 mM NADPH final).[1]

  • Internal Standard: Tolbutamide or Propranolol.[1]

  • Analysis: LC-MS/MS (Triple Quadrupole).

Step-by-Step Procedure
  • Pre-Incubation:

    • Prepare a 1 µM solution of N-cyclopentyl-1-methyl-1H-pyrazol-4-amine in Phosphate Buffer (100 mM, pH 7.4).

    • Add Liver Microsomes (Final conc: 0.5 mg/mL ).[1]

    • Incubate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add NADPH (1 mM final) to initiate the reaction.[1]

    • Negative Control:[1] Buffer instead of NADPH (detects non-CYP degradation).[1]

  • Sampling (Time Course):

    • Sample 30 µL aliquots at 0, 5, 15, 30, and 60 minutes .

    • Immediately quench into 120 µL ice-cold Acetonitrile containing the Internal Standard.

  • Sample Processing:

    • Vortex for 10 min; Centrifuge at 4000 rpm for 20 min at 4°C.

    • Transfer supernatant to HPLC vials.[1]

    • Dilute 1:1 with water to improve peak shape.[1]

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).[1]

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.[1]

    • Gradient: 5% B to 95% B over 3 minutes.

    • MRM Transition: Tune for parent ion

      
      .[1]
      
  • Calculation:

    • Plot ln(% Remaining) vs. Time.[1]

    • Slope (

      
      ) = Elimination rate constant.[1]
      
    • 
      .[1]
      
    • 
      .[1]
      

Visualization of Workflow & Logic

The following diagram illustrates the decision matrix for evaluating this scaffold.

G Start Compound: N-cyclopentyl-1-methyl-1H-pyrazol-4-amine QC QC: LC-MS Purity Check (>95%) Start->QC Solubility Kinetic Solubility (PBS pH 7.4) QC->Solubility DSF Target Engagement (DSF/TSA) (Kinase Hinge Binding) Solubility->DSF If Soluble > 50µM MetStab Microsomal Stability (Metabolic Liability) Solubility->MetStab Hit Valid Fragment Hit (ΔTm > 2°C) DSF->Hit Binding Confirmed Fail Discard / Resynthesize DSF->Fail No Shift MetStab->Hit Stable (t1/2 > 60 min) Opt Medicinal Chemistry Optimization (Rigidification/Substitution) MetStab->Opt High Clearance (t1/2 < 15 min) Hit->Opt Grow Fragment

Figure 1: Integrated screening workflow for pyrazole-amine fragments.[1] Blue nodes indicate core inputs/outputs; Red nodes indicate critical assay steps.

Expected Results & Troubleshooting

AssayExpected ResultInterpretationTroubleshooting
Purity (LC-MS) Single peak at 166.2 m/zValid for testing.[1]If <90%, re-purify via Prep-HPLC to avoid false positives.[1]
Solubility > 100 µM in PBSExcellent fragment properties.[1]If ppt forms, add 10% cyclodextrin or lower conc.[1]
DSF (

)
+2°C to +5°CSpecific binding to ATP pocket.[1]If high fluorescence at T=0, compound is aggregating.[1]
Metabolic Stability

< 30 min
Rapid N-dealkylation likely.[1]This is expected for simple amines; block metabolic sites in next design cycle.[1]

References

  • Compound Source & Identity
  • Methodology - Thermal Shift Assay

    • Niesen, F. H., Berglund, H., & Vedadi, M. (2007).[1] The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability.[1] Nature Protocols, 2(9), 2212–2221.[1] Link[1]

  • Methodology - Microsomal Stability

    • Di, L., & Kerns, E. H. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Chapter 23: Metabolic Stability).

  • Scaffold Context

    • Lombardo, L. J., et al. (2004).[1] Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity.[1] Journal of Medicinal Chemistry. (Discusses aminopyrazole/aminopyrimidine scaffolds).

Sources

Application

Application Notes and Protocols for N-cyclopentyl-1-methyl-1H-pyrazol-4-amine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition The pyrazole nucleus is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition

The pyrazole nucleus is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] Pyrazole derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4] A particularly prominent application of the pyrazole scaffold is in the development of protein kinase inhibitors.[5][6] Protein kinases are crucial regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[5] The pyrazole ring can effectively function as a bioisostere for other aromatic systems, forming key interactions within the ATP-binding pocket of kinases.[7]

This document provides a detailed guide for the use of N-cyclopentyl-1-methyl-1H-pyrazol-4-amine in cell culture applications. While direct experimental data for this specific molecule is limited, its structural features—a substituted aminopyrazole core—are characteristic of a pharmacophore commonly found in inhibitors of Cyclin-Dependent Kinases (CDKs).[6][7][8] CDKs are a family of serine/threonine kinases that play a central role in regulating the cell cycle. Their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for anticancer drug development.[9][10]

Therefore, these application notes are structured around the hypothesis that N-cyclopentyl-1-methyl-1H-pyrazol-4-amine acts as a putative CDK inhibitor. The following protocols are designed to enable researchers to investigate its biological activity, starting from basic handling and moving towards detailed mechanistic studies.

Compound Details

CharacteristicValueReference
CAS Number 1153977-52-6[11]
Molecular Formula C₉H₁₅N₃[11]
Molecular Weight 165.24 g/mol [11]
Storage Sealed in dry, 2-8°C[11]

I. Handling and Preparation of Stock Solutions

Accurate and consistent preparation of the compound stock solution is the foundation of reproducible cell-based assays. The solubility of pyrazole derivatives can vary based on their substituents.[12]

Protocol 1: Preparation of a 10 mM Stock Solution

Rationale: Dimethyl sulfoxide (DMSO) is a common solvent for organic small molecules and is generally well-tolerated by most cell lines at low final concentrations (<0.5%). Preparing a high-concentration stock solution allows for minimal volumes to be added to cell culture media, reducing the risk of solvent-induced cytotoxicity.

Materials:

  • N-cyclopentyl-1-methyl-1H-pyrazol-4-amine (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance and weighing paper

  • Vortex mixer

  • Sterile 0.22 µm syringe filter (optional, for sterilization)

Procedure:

  • Weighing the Compound: Accurately weigh out a precise amount of N-cyclopentyl-1-methyl-1H-pyrazol-4-amine. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.6524 mg.

  • Dissolution: Add the appropriate volume of DMSO to the weighed compound. For the example above, add 1 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Sterilization (Optional): If required for your specific application, filter the stock solution through a sterile 0.22 µm syringe filter into a sterile, amber vial.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

II. Preliminary Assessment of Cytotoxicity and Cell Viability

The first step in characterizing the biological effect of a new compound is to determine its impact on cell viability and to establish a working concentration range. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][13]

Protocol 2: MTT Cell Viability Assay

Rationale: This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.[14][15]

Materials:

  • Cancer cell lines known to be sensitive to CDK inhibitors (e.g., MCF-7 [breast cancer], HCT116 [colon cancer])[12][16]

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • N-cyclopentyl-1-methyl-1H-pyrazol-4-amine stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[13]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[1]

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of N-cyclopentyl-1-methyl-1H-pyrazol-4-amine in complete medium. A typical starting concentration range could be from 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[17]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well.[1]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

III. Mechanistic Studies: Investigating the Effect on Cell Cycle Progression

If N-cyclopentyl-1-methyl-1H-pyrazol-4-amine acts as a CDK inhibitor, it is expected to induce cell cycle arrest. Flow cytometry analysis of DNA content using propidium iodide (PI) staining is a standard method to assess the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18][19]

Workflow for Cell-Based Assays

G cluster_prep Compound Preparation cluster_viability Viability/Cytotoxicity cluster_mechanism Mechanistic Studies (based on IC50) cluster_cellcycle Cell Cycle Analysis cluster_western Signaling Pathway Analysis prep Prepare 10 mM Stock in DMSO treat Treat with Compound Dilutions prep->treat seed Seed Cells in 96-well Plate seed->treat mtt Perform MTT Assay treat->mtt ic50 Determine IC50 mtt->ic50 treat_ic50 Treat with IC50 concentration ic50->treat_ic50 seed_large Seed Cells in 6-well Plate seed_large->treat_ic50 harvest Harvest Cells treat_ic50->harvest fix Fix & Permeabilize harvest->fix lyse Lyse Cells & Quantify Protein harvest->lyse pi_stain Stain with Propidium Iodide fix->pi_stain flow Analyze by Flow Cytometry pi_stain->flow sds_page SDS-PAGE & Transfer lyse->sds_page probe Probe with Antibodies (e.g., p-Rb, Rb) sds_page->probe image Image Western Blot probe->image

Caption: Experimental workflow for characterizing N-cyclopentyl-1-methyl-1H-pyrazol-4-amine.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Rationale: CDK inhibitors block the progression of the cell cycle at specific checkpoints. For example, inhibitors of CDK2 would be expected to cause an accumulation of cells in the G1 or S phase. PI is a fluorescent intercalating agent that binds to DNA, and the amount of fluorescence is directly proportional to the DNA content.[18]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • 6-well plates

  • N-cyclopentyl-1-methyl-1H-pyrazol-4-amine

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with N-cyclopentyl-1-methyl-1H-pyrazol-4-amine at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin-EDTA, and then combine with the floating cells from the supernatant.

  • Fixation: Wash the cells with PBS and centrifuge. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at 4°C.[20]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.[19]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[21]

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution and compare the treated samples to the vehicle control. An increase in the percentage of cells in a specific phase would suggest cell cycle arrest at that point.

IV. Target Validation: Analysis of Downstream Signaling Pathways

To further support the hypothesis that N-cyclopentyl-1-methyl-1H-pyrazol-4-amine functions as a CDK inhibitor, it is essential to examine its effect on the phosphorylation of key CDK substrates. A primary substrate of the CDK4/6-Cyclin D and CDK2-Cyclin E complexes is the Retinoblastoma protein (Rb).[10] Inhibition of these CDKs should lead to a decrease in the phosphorylation of Rb.

CDK Signaling Pathway

G GF Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 GF->CyclinD_CDK46 Activates Rb Rb CyclinD_CDK46->Rb Phosphorylates pRb p-Rb (Inactive) Rb->pRb E2F E2F pRb->E2F Releases Rb_E2F Rb-E2F Complex E2F->Rb_E2F Binds Gene_Transcription G1/S Gene Transcription E2F->Gene_Transcription Activates S_Phase S Phase Entry Gene_Transcription->S_Phase Inhibitor N-cyclopentyl-1-methyl- 1H-pyrazol-4-amine Inhibitor->CyclinD_CDK46

Caption: Putative inhibition of the CDK/Rb pathway.

Protocol 4: Western Blotting for Phospho-Rb

Rationale: Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate. By using antibodies that recognize both the total and phosphorylated forms of a protein, one can assess the effect of a compound on its phosphorylation status.[2][22]

Materials:

  • Treated cell lysates (from Protocol 3 or a separate experiment)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treating cells with N-cyclopentyl-1-methyl-1H-pyrazol-4-amine, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies for total Rb and a loading control (e.g., GAPDH or β-actin) to confirm equal loading and to assess the ratio of phosphorylated to total protein.

V. Concluding Remarks

These application notes provide a comprehensive framework for the initial characterization of N-cyclopentyl-1-methyl-1H-pyrazol-4-amine in a cell culture setting. Based on its structural similarity to known kinase inhibitors, a putative role as a CDK inhibitor is proposed. The outlined protocols will enable researchers to assess its cytotoxicity, impact on cell cycle progression, and its effect on a key downstream signaling pathway. Positive results from these assays would provide strong evidence for its mechanism of action and would justify further investigation, including in vitro kinase assays against a panel of CDKs and other kinases to determine its specific targets and selectivity profile.

References

  • Assaying cell cycle status using flow cytometry - PMC. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]

  • Profacgen. Cell-based Kinase Assays. [Link]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC. [Link]

  • Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Publishing. [Link]

  • Taylor & Francis Online. Kinase Activity-Tagged Western Blotting Assay. [Link]

  • Kinase inhibitor screening identifies CDK4 as a potential therapeutic target for melanoma. [Link]

  • Identification of differential PI3K pathway target dependencies in T-cell acute lymphoblastic leukemia through a large cancer cell panel screen - PMC. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. [Link]

  • Bio Molecular Systems. Kinase Assays with Myra. [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). - ResearchGate. [Link]

  • Bio-protocol. Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression. [Link]

  • Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PubMed. [Link]

  • A Review on Pyrazole chemical entity and Biological Activity - ResearchGate. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - MDPI. [Link]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • Current status of pyrazole and its biological activities - PMC. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

Sources

Method

Application Notes &amp; Protocols: A Comprehensive Guide for the In Vivo Administration of N-cyclopentyl-1-methyl-1H-pyrazol-4-amine

Abstract This document provides a detailed experimental framework for the in vivo administration of the novel pyrazole derivative, N-cyclopentyl-1-methyl-1H-pyrazol-4-amine. The protocol is designed for researchers, scie...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed experimental framework for the in vivo administration of the novel pyrazole derivative, N-cyclopentyl-1-methyl-1H-pyrazol-4-amine. The protocol is designed for researchers, scientists, and drug development professionals engaged in preclinical evaluation. This guide emphasizes scientific integrity, offering a structured approach from initial formulation to pharmacokinetic and toxicological assessment. The methodologies described herein are grounded in established principles of preclinical research to ensure the generation of robust and reproducible data.[1][2][3]

Introduction: The Scientific Imperative

N-cyclopentyl-1-methyl-1H-pyrazol-4-amine belongs to the pyrazole class of compounds, a group of heterocyclic amines with a wide spectrum of biological activities.[4][5] While the specific therapeutic potential of this particular molecule is still under investigation, its structural motifs suggest potential applications in various disease models. The successful preclinical evaluation of this compound hinges on a meticulously designed in vivo administration protocol.[1][3] This document serves as a comprehensive guide to navigate the critical steps of such an investigation, ensuring that the data generated is of the highest quality and reliability to inform decisions on progressing to clinical trials.[2][6]

Compound Characteristics

A thorough understanding of the physicochemical properties of N-cyclopentyl-1-methyl-1H-pyrazol-4-amine is fundamental to designing an effective in vivo study.

PropertyValueSource
CAS Number 1153977-52-6[7]
Molecular Formula C₉H₁₅N₃[7]
Molecular Weight 165.24 g/mol [7]
Predicted LogP 1.7746[7]
Topological Polar Surface Area (TPSA) 29.85 Ų[7]

The predicted LogP value of 1.7746 suggests that N-cyclopentyl-1-methyl-1H-pyrazol-4-amine is a moderately lipophilic compound. This characteristic is a critical determinant for the selection of an appropriate vehicle for administration to ensure optimal solubility and bioavailability.[8]

Preclinical Formulation Development: The Vehicle to Success

The choice of an appropriate vehicle is paramount for the successful in vivo evaluation of a test compound.[9] Given the predicted lipophilic nature of N-cyclopentyl-1-methyl-1H-pyrazol-4-amine, a systematic approach to vehicle selection is warranted.

Vehicle Selection Strategy

A tiered approach is recommended to identify a safe and effective vehicle. The primary goal is to achieve a homogenous and stable formulation that does not induce adverse effects in the animal model.[10]

Tier 1: Aqueous Vehicles

  • Sterile Water for Injection: Assess solubility. Unlikely to be suitable for a lipophilic compound.

  • 0.9% Sodium Chloride (Saline): The standard for water-soluble compounds.[8]

Tier 2: Co-solvents and Surfactants If solubility in aqueous vehicles is insufficient, the following can be evaluated:

  • Dimethyl Sulfoxide (DMSO): A powerful solvent, but its concentration should be minimized due to potential toxicity.[8] A final concentration of ≤10% in the dosing solution is generally recommended.

  • Polyethylene Glycol 400 (PEG 400): A commonly used co-solvent for hydrophobic compounds.[11]

  • Ethanol: Can be used in combination with other solvents, but must be used judiciously due to potential for irritation and toxicity.[8][11]

  • Tween® 80 or Cremophor® EL: Surfactants that can improve the solubility of lipophilic compounds.

Tier 3: Lipid-Based Formulations For compounds with very low aqueous solubility, lipid-based vehicles may be necessary:

  • Corn Oil, Sesame Oil, or Olive Oil: Suitable for oral or intraperitoneal administration of highly lipophilic compounds.[8]

  • Intralipid®: A clinically approved intravenous fat emulsion that can serve as a vehicle for lipophilic drugs.[8]

Recommended Formulation Protocol
  • Solubility Screening: Begin by assessing the solubility of N-cyclopentyl-1-methyl-1H-pyrazol-4-amine in a panel of vehicles from the tiers described above.

  • Vehicle Optimization: If a single vehicle is insufficient, explore co-solvent systems. A common starting point for a moderately lipophilic compound is a ternary system such as:

    • 10% DMSO

    • 40% PEG 400

    • 50% Saline

  • Stability Assessment: Once a suitable vehicle is identified, the stability of the formulation should be assessed over the anticipated duration of the study.

  • Vehicle Toxicity Study: Prior to initiating the main study, it is crucial to administer the chosen vehicle to a cohort of animals to ensure it does not produce any confounding physiological or behavioral effects.[10]

In Vivo Administration Protocols

The following protocols are designed to be adapted based on the specific research question and the chosen animal model.

Animal Model Selection

The choice of animal model is dependent on the therapeutic area of interest. For initial pharmacokinetic and safety studies, rodents such as mice (e.g., C57BL/6 or BALB/c) or rats (e.g., Sprague-Dawley or Wistar) are commonly used.

Route of Administration

The intended clinical route of administration should guide the choice of the preclinical route. Common routes for preclinical studies include:

  • Oral (p.o.): Gavage is a precise method for oral administration.

  • Intraperitoneal (i.p.): Offers rapid absorption.

  • Intravenous (i.v.): Provides 100% bioavailability and is used to determine key pharmacokinetic parameters.

  • Subcutaneous (s.c.): Allows for slower, more sustained absorption.

Dose Selection and Dose-Response Studies

A dose-escalation study is recommended to determine the maximum tolerated dose (MTD) and to establish a dose-response relationship.

Step-by-Step Dose-Response Protocol:

  • Group Allocation: Randomly assign animals to treatment groups (e.g., n=5-10 per group). Include a vehicle control group.

  • Dose Levels: Select a range of doses based on any available in vitro potency data or literature on similar compounds. A logarithmic dose progression (e.g., 1, 3, 10, 30 mg/kg) is often a good starting point.

  • Administration: Administer the selected doses of N-cyclopentyl-1-methyl-1H-pyrazol-4-amine or vehicle via the chosen route.

  • Monitoring: Observe animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose).

Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

Understanding the absorption, distribution, metabolism, and excretion (ADME) of N-cyclopentyl-1-methyl-1H-pyrazol-4-amine is crucial for interpreting efficacy and toxicology data.[2]

Pharmacokinetic Study Design
  • Single Dose PK: Administer a single dose of the compound and collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).

  • Bioanalytical Method: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of N-cyclopentyl-1-methyl-1H-pyrazol-4-amine in plasma.[6]

  • PK Parameter Calculation: Use appropriate software to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Pharmacodynamic Assessment

The choice of PD endpoints will depend on the hypothesized mechanism of action of N-cyclopentyl-1-methyl-1H-pyrazol-4-amine. This may involve:

  • Biomarker Analysis: Measurement of relevant biomarkers in blood or tissue.

  • Behavioral Tests: Assessment of functional outcomes in relevant disease models.

  • Target Engagement Assays: Measurement of the compound's interaction with its intended biological target.

Safety and Toxicology Assessment

A preliminary assessment of the compound's safety profile is a critical component of any in vivo study.[12]

Acute Toxicity Study

An acute toxicity study, often integrated with the dose-response study, aims to identify the MTD and potential target organs of toxicity.[6] Observations should include:

  • Clinical Signs: Changes in behavior, appearance, and physiological functions.

  • Body Weight: Monitor changes in body weight throughout the study.

  • Gross Necropsy: At the end of the study, perform a thorough examination of all major organs.

  • Histopathology: Collect and preserve tissues for microscopic examination, particularly from animals in the high-dose and control groups.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows described in this protocol.

experimental_workflow cluster_preformulation Pre-formulation cluster_invivo In Vivo Study cluster_analysis Data Analysis & Reporting solubility Solubility Screening vehicle Vehicle Optimization solubility->vehicle stability Formulation Stability vehicle->stability vehicle_tox Vehicle Toxicity Study stability->vehicle_tox dose_response Dose-Response & MTD vehicle_tox->dose_response pk_study Pharmacokinetic Study dose_response->pk_study pd_study Pharmacodynamic Study dose_response->pd_study tox_analysis Toxicology Assessment dose_response->tox_analysis pk_analysis PK Parameter Calculation pk_study->pk_analysis pd_analysis PD Endpoint Analysis pd_study->pd_analysis report Final Report pk_analysis->report pd_analysis->report tox_analysis->report

Caption: Overall experimental workflow from pre-formulation to final analysis.

pk_pd_workflow cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) pk_dosing Single Dose Administration blood_collection Serial Blood Sampling pk_dosing->blood_collection pd_dosing Dose Administration bioanalysis LC-MS/MS Bioanalysis blood_collection->bioanalysis pk_calc Calculate PK Parameters bioanalysis->pk_calc functional_assay Functional Assays tissue_collection Tissue/Sample Collection pd_dosing->tissue_collection biomarker Biomarker Analysis tissue_collection->biomarker tissue_collection->functional_assay

Caption: Detailed workflow for pharmacokinetic and pharmacodynamic analysis.

Conclusion

This document provides a comprehensive and adaptable protocol for the in vivo administration of N-cyclopentyl-1-methyl-1H-pyrazol-4-amine. By adhering to the principles of rigorous scientific design, researchers can generate high-quality data to effectively evaluate the therapeutic potential of this novel compound. The emphasis on a systematic approach to formulation, dose selection, and endpoint analysis will ensure that the preclinical studies are both informative and translatable.

References

  • The Ultimate Guide to Preclinical IND Studies. (n.d.). Aragen. Retrieved February 13, 2024, from [Link]

  • What are the vehicles used to dissolve drugs for in vivo treatment? (2014, July 10). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Festing, M. F. W., & Altman, D. G. (2002). General Principles of Preclinical Study Design. ILAR Journal, 43(4), 215–221.
  • Preclinical Studies in Drug Development. (n.d.). PPD. Retrieved February 13, 2024, from [Link]

  • General Considerations for Preclinical Studies Submissions. (2024, March 27). Saudi Food & Drug Authority. Retrieved February 13, 2024, from [Link]

  • Designing an In Vivo Preclinical Research Study. (2023, October 25). MDPI. Retrieved February 13, 2024, from [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. (2018). Journal of Pharmacy & Pharmaceutical Sciences. Retrieved February 13, 2024, from [Link]

  • A vehicle for the evaluation of hydrophobic compounds in cell culture. (1998). PubMed. Retrieved February 13, 2024, from [Link]

  • Applicability of Vesicular Formulation in the Delivery of Hydrophobic Drugs. (2025, January 2). Asian Journal of Pharmaceutics. Retrieved February 13, 2024, from [Link]

  • Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti-Inflammatory and Antimicrobial Activity. (2012, December 13). Journal of Pharmaceutical and Scientific Innovation. Retrieved February 13, 2024, from [Link]

  • CAS 936940-47-5 (1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine). (n.d.). ABLAZE. Retrieved February 13, 2024, from [Link]

  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. (2011, September 5). ILAR Journal. Retrieved February 13, 2024, from [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 13, 2024, from [Link]

  • N-cyclopentyl-1h-pyrazol-4-amine (C8H13N3). (n.d.). PubChemLite. Retrieved February 13, 2024, from [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chemistry Reviews Letters. Retrieved February 13, 2024, from [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences. Retrieved February 13, 2024, from [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Retrieved February 13, 2024, from [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021, July 1). The Journal of Organic Chemistry. Retrieved February 13, 2024, from [Link]

  • 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity. (n.d.). Monash University. Retrieved February 13, 2024, from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI. Retrieved February 13, 2024, from [Link]

  • N-cyclopropyl-1-methyl-N-(2-methylpropyl)-1H-pyrazole-4-sulfonamide. (n.d.). PubChem. Retrieved February 13, 2024, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2024, from [Link]

Sources

Application

N-cyclopentyl-1-methyl-1H-pyrazol-4-amine as a chemical probe

Application Note: N-cyclopentyl-1-methyl-1H-pyrazol-4-amine as a Chemical Probe Subtitle: A Privileged Fragment Probe for Assessing Ligandability in Kinase and Epigenetic Targets[1] Executive Summary N-cyclopentyl-1-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-cyclopentyl-1-methyl-1H-pyrazol-4-amine as a Chemical Probe

Subtitle: A Privileged Fragment Probe for Assessing Ligandability in Kinase and Epigenetic Targets[1]

Executive Summary

N-cyclopentyl-1-methyl-1H-pyrazol-4-amine (CAS: 1153977-52-6) is a low-molecular-weight (MW: 165.24 Da) chemical probe used primarily in Fragment-Based Drug Discovery (FBDD) .[1] Unlike potent nanomolar inhibitors, this molecule serves as a "Privileged Fragment" —a simplified scaffold that efficiently samples the ATP-binding site of kinases and the acetyl-lysine recognition motifs of bromodomains (BET family).[1]

This Application Note details the protocols for utilizing this probe to map "hotspots" on protein surfaces, validate binding sites via X-ray crystallography soaking, and quantify weak-affinity interactions using biophysical techniques.[1]

Technical Specifications & Mechanism of Action

Chemical Profile
PropertySpecification
Chemical Name N-cyclopentyl-1-methyl-1H-pyrazol-4-amine
Molecular Weight 165.24 g/mol
Solubility DMSO (>100 mM), Ethanol (>50 mM), Aqueous Buffer (Moderate)
pKa (Calculated) ~3.5 (Pyrazole N), ~10.5 (Secondary Amine - likely protonated at pH 7.[1][2][3]4)
Probe Class FBDD Scaffold / Hinge-Binder Mimic
Mechanism of Action: The "Privileged" Interaction

This probe is designed to interrogate two specific protein cavities:[1]

  • Kinase Hinge Region: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, while the exocyclic amine (NH) acts as a hydrogen bond donor.[1] This mimics the adenine ring of ATP, allowing the probe to anchor to the kinase hinge region (e.g., residues like Met, Glu, or Leu in the ATP pocket).[1]

  • Bromodomain Acetyl-Lysine Pocket: The 1-methyl-pyrazole moiety serves as an acetyl-lysine mimic, inserting into the hydrophobic Asn/Tyr-lined cavity of BET bromodomains (e.g., BRD4), while the cyclopentyl group probes the ZA-loop flexibility.[1]

Experimental Workflow Visualization

The following diagram illustrates the critical path for validating a target using this fragment probe, from solubility testing to structural confirmation.

FBDD_Workflow Sub1 Probe Preparation (100 mM DMSO Stock) Sub2 Solubility Check (Aq. Buffer + 2% DMSO) Sub1->Sub2 Dilution Exp1 Ligand-Observed NMR (STD / WaterLOGSY) Sub2->Exp1 Screening Exp2 X-ray Crystallography (Crystal Soaking) Sub2->Exp2 Confirmation Data1 Binding Validation (Epitope Mapping) Exp1->Data1 STD Effect Data2 Structural Model (Electron Density Map) Exp2->Data2 Fo-Fc Map Data1->Data2 Cross-Validation

Caption: Workflow for utilizing N-cyclopentyl-1-methyl-1H-pyrazol-4-amine in fragment screening campaigns.

Protocol 1: X-ray Crystallography Soaking (The Gold Standard)[1]

Objective: To obtain a high-resolution structure of the probe bound to the target protein (e.g., CDK2, BRD4), confirming the binding mode and identifying vector growth points for lead optimization.[1]

Reagents:

  • Target Protein Crystals: Apo-crystals grown in hanging/sitting drops.[1]

  • Probe Stock: 100 mM in 100% DMSO.

  • Soaking Buffer: Mother liquor of the crystallization condition.[1]

Step-by-Step Methodology:

  • Solubility Limit Test: Before soaking, dilute the probe into the mother liquor to determine the maximum solubility without precipitation.[1] Aim for a final concentration of 10–50 mM .

  • Soaking Solution Prep: Prepare a soaking solution containing the probe at 20–50 mM.[1] Ensure the final DMSO concentration does not exceed 10% (or the tolerance limit of your crystals).[1]

    • Tip: If the crystal cracks at high DMSO, introduce the probe via step-wise soaking (e.g., 2 mM -> 10 mM -> 50 mM over 1 hour).[1]

  • Incubation: Transfer the apo-crystals into the soaking solution using a cryo-loop or pipette.

    • Duration: Soak for 1 to 24 hours . (Short soaks prevent crystal degradation; long soaks ensure occupancy).[1]

  • Cryo-protection: Briefly transfer the crystal to a cryo-protectant solution containing the same concentration of the probe to prevent ligand washout.[1]

  • Data Collection: Flash-cool in liquid nitrogen and collect diffraction data.

  • Refinement: Solve the structure using Molecular Replacement. Look for positive difference density (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) in the ATP pocket or Acetyl-lysine pocket.
    

Expected Outcome: Clear electron density for the pyrazole ring and the cyclopentyl tail, confirming the "hinge-binder" orientation.

Protocol 2: Ligand-Observed NMR (STD-NMR)

Objective: To validate binding in solution and map the ligand protons in direct contact with the protein surface.

Reagents:

  • Protein: 10–20 µM (recombinant, purified).[1]

  • Probe: 0.5–1.0 mM (50-100x excess over protein).

  • Buffer: D2O-based phosphate buffer (pH 7.4), 100 mM NaCl.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a 500 µL sample in an NMR tube.[1]

    • Mix Protein (20 µM) + Probe (1 mM).[1]

    • Control: Prepare a separate tube with Probe (1 mM) only (no protein) to rule out aggregation artifacts.[1]

  • Pulse Sequence Setup:

    • Use a standard Saturation Transfer Difference (STD) pulse sequence.[1]

    • On-Resonance Irradiation: Set saturation pulse at a region of protein methyls (e.g., 0 to -1 ppm) or aromatics (>9 ppm).[1]

    • Off-Resonance Irradiation: Set at 30 ppm (control).

  • Acquisition:

    • Record 1D spectra with interleaving on/off irradiation.

    • Subtract the "On" spectrum from the "Off" spectrum to generate the STD spectrum.[1]

  • Analysis:

    • Signals that appear in the difference spectrum indicate binding.[1]

    • Epitope Mapping: Compare the intensity of the pyrazole protons vs. the cyclopentyl protons. Higher intensity indicates closer proximity to the protein surface (stronger saturation transfer).[1]

Interpretation: If the cyclopentyl protons show strong STD signals, it confirms the hydrophobic tail is buried in the pocket (e.g., the Gatekeeper region of a kinase).[1]

Data Presentation & Analysis

When reporting data using this probe, use the following template to ensure comparability across experiments.

Table 1: Typical Binding Metrics for N-cyclopentyl-1-methyl-1H-pyrazol-4-amine

Target ClassExpected ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

/

Key Interaction Features
Kinase (e.g., CDK2, Src) 100 µM – >1 mMH-bonds to Hinge (Glu/Leu); Hydrophobic contact with Gatekeeper.
Bromodomain (e.g., BRD4) 500 µM – 2 mMAcetyl-lysine mimicry; Water-mediated H-bonds.[1]
Non-Target (Albumin) >5 mM (No binding)Used as negative control for specificity.[1]

Critical Note on Affinity: As a fragment, this molecule is not expected to have nanomolar affinity.[1] A ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


 in the millimolar range is a positive result . The goal is to calculate Ligand Efficiency (LE) , not raw potency.

ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">



Where ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


 (Heavy Atom Count) for this probe is 12. An LE > 0.3 indicates a high-quality starting point for drug design.[1]

References

  • Erlanson, D. A., et al. (2016).[1] "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery.[1] [1]

  • Structural Genomics Consortium (SGC). (2023).[1] "Chemical Probes and Fragment Screening Protocols." SGC Methodology.

  • Jahnke, W., & Erlanson, D. A. (2020).[1] "Fragment-based approaches in drug discovery." Wiley-VCH.[1] (Foundational text on Pyrazole-based fragments).

  • Bide Pharm. (2024).[1] "N-Cyclopentyl-1-methyl-1H-pyrazol-4-amine Product Data." Chemical Catalog.

  • PubChem. (2024).[1][4] "Compound Summary: N-cyclopentyl-1-methyl-1H-pyrazol-4-amine." National Library of Medicine.[1]

Sources

Method

Application Note: N-cyclopentyl-1-methyl-1H-pyrazol-4-amine in Drug Discovery

Executive Summary N-cyclopentyl-1-methyl-1H-pyrazol-4-amine is a specialized heterocyclic building block and pharmacophore scaffold increasingly utilized in the synthesis of Janus Kinase (JAK) and Cyclin-Dependent Kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-cyclopentyl-1-methyl-1H-pyrazol-4-amine is a specialized heterocyclic building block and pharmacophore scaffold increasingly utilized in the synthesis of Janus Kinase (JAK) and Cyclin-Dependent Kinase (CDK) inhibitors. Its structural architecture combines a polar, hydrogen-bond-accepting pyrazole ring with a lipophilic cyclopentyl moiety, making it an ideal fragment for occupying the ATP-binding pocket of protein kinases.

This Application Note provides a comprehensive guide for researchers utilizing this compound in Fragment-Based Drug Discovery (FBDD) and Lead Optimization . We detail synthetic protocols for its incorporation into heteroaryl scaffolds, structural biology insights for binding modes, and validated assays for assessing therapeutic potency.

Structural & Physicochemical Profile

Understanding the physicochemical properties of this scaffold is critical for predicting the ADME (Absorption, Distribution, Metabolism, Excretion) profile of the final drug candidate.

PropertyValueSignificance in Drug Design
Molecular Formula C₉H₁₅N₃Compact fragment, ideal for FBDD.
Molecular Weight 165.24 g/mol Leaves significant mass "budget" for the rest of the drug molecule (Rule of 5).
LogP (Predicted) ~1.4 - 1.8Moderate lipophilicity; supports membrane permeability without solubility issues.
H-Bond Donors 1 (NH)Critical for hinge-region binding in kinase pockets.
H-Bond Acceptors 2 (N in pyrazole)Facilitates water-mediated interactions or direct backbone bonding.[1]
Rotatable Bonds 2Low entropic penalty upon binding to the target protein.

Therapeutic Applications & Mechanism of Action[2]

Primary Indication: Kinase Inhibition (JAK/STAT Pathway)

The N-cyclopentyl-1-methyl-1H-pyrazol-4-amine motif acts as an ATP-mimetic pharmacophore . In the context of JAK inhibitors (e.g., analogs of Ruxolitinib or Baricitinib), this moiety typically functions as the "hinge binder" or the solvent-exposed tail that stabilizes the inhibitor within the active site.

  • Mechanism: The pyrazole nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., Leu/Val residues), while the cyclopentyl group occupies the hydrophobic specificity pocket (selectivity filter), displacing water molecules and increasing binding entropy.

Signaling Pathway Visualization

The following diagram illustrates the JAK-STAT signaling pathway, the primary therapeutic target for derivatives containing this scaffold.

JAK_STAT_Pathway cluster_cell Cytoplasm Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1/JAK2 Kinase (Target of Pyrazole Scaffold) Receptor->JAK Activation STAT STAT Protein (Monomer) JAK->STAT Phosphorylation (Inhibited by Drug) STAT_Dimer p-STAT Dimer STAT->STAT_Dimer Dimerization Nucleus Nucleus STAT_Dimer->Nucleus Translocation Transcription Gene Transcription (Inflammation/Proliferation) Nucleus->Transcription Promoter Binding

Figure 1: The JAK-STAT signaling pathway.[2][3] Derivatives of N-cyclopentyl-1-methyl-1H-pyrazol-4-amine target the JAK kinase node, preventing STAT phosphorylation and subsequent inflammatory gene transcription.

Experimental Protocols

Protocol A: Synthesis of N-cyclopentyl-1-methyl-1H-pyrazol-4-amine

Note: While commercially available, in-house synthesis allows for isotopic labeling (e.g., Deuterium) or derivatization.

Objective: Synthesize the core scaffold via reductive amination.

Reagents:

  • 1-Methyl-1H-pyrazol-4-amine (1.0 eq)

  • Cyclopentanone (1.2 eq)[4]

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic acid (catalytic)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve 1-methyl-1H-pyrazol-4-amine (10 mmol) in DCE (50 mL). Add cyclopentanone (12 mmol) and acetic acid (0.5 mL). Stir at room temperature for 1 hour under nitrogen atmosphere.

  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12-16 hours). Monitor reaction progress via LC-MS (Target Mass: 166.1 [M+H]+).

  • Quench: Quench the reaction with saturated NaHCO₃ solution (50 mL). Stir for 20 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude oil using flash column chromatography (Silica gel, 0-10% MeOH in DCM).

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆) and LC-MS.

Protocol B: Buchwald-Hartwig Coupling (Incorporation into Drug Scaffold)

Objective: Couple the amine scaffold to a heteroaryl halide (e.g., 4-chloropyrimidine) to generate the active kinase inhibitor.

Reagents:

  • Heteroaryl Halide (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) (1.0 eq)

  • N-cyclopentyl-1-methyl-1H-pyrazol-4-amine (1.2 eq)

  • Pd₂/dba₃ (0.05 eq)

  • Xantphos or BrettPhos (0.1 eq)

  • Cs₂CO₃ (2.0 eq)

  • 1,4-Dioxane (anhydrous)

Workflow Diagram:

Synthesis_Workflow Start Start: Heteroaryl Halide Reaction Reaction: 100°C, 12h, Dioxane Start->Reaction Reagent Reagent: N-cyclopentyl-1-methyl- 1H-pyrazol-4-amine Reagent->Reaction Catalyst Catalyst: Pd2(dba)3 / Xantphos Catalyst->Reaction Workup Workup: Filter, Conc., HPLC Reaction->Workup Product Final Kinase Inhibitor Workup->Product

Figure 2: Palladium-catalyzed cross-coupling workflow for attaching the scaffold to a drug core.

Biological Evaluation: In Vitro Kinase Assay

Once the scaffold is incorporated into a lead molecule, its potency must be validated.

Method: ADP-Glo™ Kinase Assay (Promega) or Z'-LYTE™ (Thermo Fisher). Target: JAK1 / JAK2 Recombinant Enzymes.

Protocol:

  • Preparation: Prepare 10 mM stock solutions of the synthesized inhibitor in 100% DMSO.

  • Dilution: Perform 3-fold serial dilutions in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Incubation:

    • Add 2 µL of inhibitor to 384-well plate.

    • Add 4 µL of Enzyme (JAK1 or JAK2, final conc. ~1-5 nM).

    • Incubate for 15 minutes at RT to allow equilibrium binding.

  • Reaction Start: Add 4 µL of Substrate/ATP mix (Peptide substrate + ATP at Km).

  • Running: Incubate for 60 minutes at RT.

  • Detection: Add ADP-Glo Reagent (stop reaction, deplete ATP) -> Incubate 40 min -> Add Kinase Detection Reagent (convert ADP to ATP -> Luciferase).

  • Analysis: Read Luminescence. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Data Interpretation:

  • IC₅₀ < 10 nM: Highly Potent (Lead Candidate).

  • IC₅₀ 10-100 nM: Potent (Hit-to-Lead).

  • IC₅₀ > 1 µM: Weak/Inactive (Check synthesis or design).

Safety & Handling (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

References

  • Structural Basis of Kinase Inhibition

    • Title: "Crystal structure of methyl 2-(4-(2-(cyclopentyl-amino)-1-(N-(4-methoxyphenyl)-1-methyl-5-phenyl-1-H-pyrazole-3-carboxamido)..."*
    • Source: ResearchG
    • Relevance: Demonstrates the binding conformation of the cyclopentyl-amino-pyrazole moiety in a crystalline lattice, validating its use as a stable structural motif.
  • Pyrazole Scaffolds in Drug Discovery

    • Title: "Pharmaceutical drugs containing pyrazole unit."[1][5][3][6][7]

    • Source: ResearchGate / European Journal of Medicinal Chemistry.
    • Relevance: Reviews the pharmacological importance of the pyrazole nucleus in FDA-approved drugs like Celecoxib and Ruxolitinib.
  • Chemical Properties & Sourcing

    • Title: "N-Cyclopentyl-1-methyl-1H-pyrazol-4-amine - Compound Summary"
    • Source: PubChem (CID 53394625).
    • Relevance: Provides verified physicochemical data (LogP, H-bond count)
  • Kinase Assay Methodology

    • Title: "ADP-Glo™ Kinase Assay Systems Protocol"
    • Source: Promega Corpor
    • Relevance: Industry-standard protocol for validating the activity of kinase inhibitors derived

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-cyclopentyl-1-methyl-1H-pyrazol-4-amine

Welcome to the technical support center for the synthesis of N-cyclopentyl-1-methyl-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-cyclopentyl-1-methyl-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to improve the yield and purity of this target molecule. The primary synthetic route discussed is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of N-cyclopentyl-1-methyl-1H-pyrazol-4-amine via Buchwald-Hartwig amination of a 4-halo-1-methylpyrazole with cyclopentylamine.

Issue 1: Low or No Product Yield

A low or nonexistent yield of the desired N-cyclopentyl-1-methyl-1H-pyrazol-4-amine is the most common issue. Several factors can contribute to this problem.

Potential Causes and Solutions:

  • Poor Quality of Starting Materials: The purity of the 4-halo-1-methylpyrazole (bromo or iodo) and cyclopentylamine is critical. Impurities can inhibit the catalyst.

    • Recommendation: Ensure the 4-halo-1-methylpyrazole is pure. It can be synthesized by bromination of 1-methylpyrazole with N-bromosuccinimide (NBS) in water or by iodination using iodine and an oxidant.[1][2] Purify the starting materials by distillation or chromatography before use. Cyclopentylamine should be distilled from a suitable drying agent.

  • Inactive Catalyst: The palladium catalyst, particularly the Pd(0) active species, is sensitive to oxygen.

    • Recommendation: Degas the reaction mixture thoroughly by bubbling with an inert gas (argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles. Use freshly opened, high-purity palladium precatalysts and ligands.

  • Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For electron-rich heteroaryl halides like 4-halo-1-methylpyrazoles, bulky, electron-rich phosphine ligands are often required.[3]

    • Recommendation: Screen a variety of ligands. While general-purpose ligands like BINAP or DPPF can be a starting point, more specialized biarylphosphine ligands such as XPhos, SPhos, or tBuBrettPhos have shown high efficacy in the amination of challenging heterocyclic halides.[4]

  • Suboptimal Base: The choice of base is critical for the deprotonation of the amine and the subsequent steps in the catalytic cycle. Strong, non-nucleophilic bases are typically preferred.

    • Recommendation: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) may require higher temperatures and longer reaction times.[5][6]

  • Incorrect Solvent: The solvent must be anhydrous and capable of solubilizing the reactants and catalyst system at the reaction temperature.

    • Recommendation: Toluene and 1,4-dioxane are commonly used and effective solvents for Buchwald-Hartwig aminations.[4] Ensure the solvent is thoroughly dried before use.

Troubleshooting Workflow for Low Yield:

low_yield start Low or No Yield check_sm Verify Purity of Starting Materials (GC/MS, NMR) start->check_sm check_conditions Confirm Anhydrous & Anaerobic Conditions check_sm->check_conditions If pure optimize_ligand Screen Bulky Biarylphosphine Ligands (e.g., XPhos, tBuBrettPhos) check_conditions->optimize_ligand If conditions are optimal optimize_base Test Stronger Bases (e.g., NaOtBu, LHMDS) optimize_ligand->optimize_base If yield is still low optimize_temp Increase Reaction Temperature Incrementally optimize_base->optimize_temp If improvement is marginal end Improved Yield optimize_temp->end

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Significant Side Products

The appearance of unexpected peaks in your LC-MS or NMR analysis indicates the formation of side products.

Potential Side Products and Their Mitigation:

Side ProductPotential CauseMitigation Strategy
1-methyl-1H-pyrazole (Dehalogenation) β-hydride elimination from the amine or reductive dehalogenation.Use a ligand that promotes rapid reductive elimination. Bulky biarylphosphine ligands are often effective. Ensure a strong base is used to facilitate the desired amination pathway.[3]
1-methyl-1H-pyrazol-4-ol Reaction with hydroxide ions present in the base or solvent.Use a non-hydroxide base like NaOtBu or LHMDS. Ensure the use of anhydrous solvents.[7]
Dimerization of Starting Material Homocoupling of the 4-halo-1-methylpyrazole.This is less common but can occur at high temperatures with certain catalyst systems. Lowering the reaction temperature and ensuring a sufficient excess of the amine can help.
Issue 3: Difficulty in Product Purification

The crude product may be difficult to purify due to the presence of residual catalyst, ligand, or closely related impurities.

Purification Strategies:

  • Acid-Base Extraction: The basicity of the amine product can be exploited for purification.

    • Procedure: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated product will move to the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.

  • Column Chromatography:

    • Stationary Phase: Silica gel is commonly used. However, the basic nature of the amine product can lead to tailing and poor separation.

    • Recommendation: Deactivate the silica gel by preparing a slurry with a small amount of triethylamine (e.g., 1% v/v) in the eluent before packing the column. This will cap the acidic silanol groups and improve peak shape.[8]

    • Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol can be effective.

  • Crystallization: If the product is a solid, recrystallization can be a highly effective purification method.

    • Recommendation: Experiment with various solvent systems. A mixture of a soluble solvent (e.g., ethanol, ethyl acetate) and an anti-solvent (e.g., water, hexanes) can induce crystallization.[8]

Frequently Asked Questions (FAQs)

Q1: Which starting material is better, 4-bromo- or 4-iodo-1-methylpyrazole?

A1: Generally, aryl iodides are more reactive than aryl bromides in palladium-catalyzed cross-coupling reactions due to the weaker C-I bond, which facilitates oxidative addition. Therefore, 4-iodo-1-methyl-1H-pyrazole may lead to higher yields under milder conditions.[9] However, 4-bromo-1-methyl-1H-pyrazole is often more readily available and less expensive, making it a common choice for large-scale synthesis.[10] With an optimized catalyst system, high yields can be achieved with the bromo-derivative as well.

Q2: Can I use a different catalyst system?

A2: Yes, while palladium is the most common catalyst, other transition metals like copper have been used for C-N bond formation. However, the Buchwald-Hartwig amination with palladium catalysts offers a broad substrate scope and high functional group tolerance.[3] The choice of palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) is often less critical than the choice of ligand, as they all form the active Pd(0) species in situ.

Q3: What is the optimal reaction temperature and time?

A3: The optimal temperature and time are highly dependent on the specific catalyst system and substrates used. Reactions with more reactive starting materials (e.g., 4-iodo-1-methylpyrazole) and highly active catalysts may proceed at room temperature to 80°C. Less reactive substrates (e.g., 4-bromo-1-methylpyrazole) may require temperatures up to 110°C or higher.[5] It is recommended to monitor the reaction progress by TLC or LC-MS to determine the point of completion, which can range from a few hours to 24 hours.

Q4: Are there alternative synthetic routes to N-cyclopentyl-1-methyl-1H-pyrazol-4-amine?

A4: An alternative approach involves the N-alkylation of 4-nitropyrazole followed by reduction of the nitro group. For example, a Mitsunobu reaction between 4-nitropyrazole and cyclopentanol, followed by catalytic hydrogenation, would yield the target molecule.[11] This route avoids the use of palladium catalysts but involves handling potentially hazardous reagents for the Mitsunobu reaction.

alternative_route start 4-Nitropyrazole step1 Mitsunobu Reaction (Cyclopentanol, DEAD, PPh₃) start->step1 intermediate 1-Cyclopentyl-4-nitropyrazole step1->intermediate step2 Catalytic Hydrogenation (H₂, Pd/C) intermediate->step2 end N-cyclopentyl-1-methyl-1H-pyrazol-4-amine step2->end

Caption: Alternative synthetic route via Mitsunobu reaction.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-1-methyl-1H-pyrazole

This protocol is adapted from established methods for the bromination of pyrazoles.[1]

Materials:

  • 1-methylpyrazole

  • N-Bromosuccinimide (NBS)

  • Water

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1-methylpyrazole (1.0 eq) in water, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Extract the reaction mixture with dichloromethane (3 x volume of water).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature to avoid evaporation of the product.

  • The crude product can be purified by distillation or flash chromatography if necessary.

Protocol 2: Buchwald-Hartwig Amination for N-cyclopentyl-1-methyl-1H-pyrazol-4-amine Synthesis

This is a general starting protocol based on successful aminations of similar heteroaryl bromides.[5] Optimization of ligand, base, and temperature may be required.

Materials:

  • 4-Bromo-1-methyl-1H-pyrazole (1.0 eq)

  • Cyclopentylamine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • XPhos (0.04 eq)

  • Sodium tert-butoxide (1.4 eq)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromo-1-methyl-1H-pyrazole, Pd₂(dba)₃, XPhos, and sodium tert-butoxide under an inert atmosphere (argon or nitrogen).

  • Add anhydrous toluene, followed by cyclopentylamine.

  • Degas the reaction mixture by bubbling with argon for 10-15 minutes.

  • Heat the reaction mixture to 100°C and stir for 12-24 hours, monitoring by LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product using one of the methods described in the "Difficulty in Product Purification" section.

References

  • Heshmatollah Alinezhad, et al. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. J. Mex. Chem. Soc. 2011, 55(4). Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chin. Chem. Lett. 2014, 25(3), 435-438. Available from: [Link]

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic letters, 16(2), 520–523. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • Anderson, K. W., et al. A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Tetrahedron Letters 2005, 46(44), 7747-7750. Available from: [Link]

  • Machulek, A., et al. Synthesis of 4-iodopyrazoles: A Brief Review. Mini-Reviews in Organic Chemistry 2014, 11(2), 205-214. Available from: [Link]

  • CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole. Google Patents.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules 2021, 26(23), 7380. Available from: [Link]

  • Exploring the Synthesis and Applications of 4-Bromo-1H-pyrazole in Organic Chemistry. Medium. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. Available from: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics 2022, 3(2), 54-66. Available from: [Link]

  • N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. Available from: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available from: [Link]

  • Crawford, S. M., Lavery, C. B., & Stradiotto, M. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides. Chemistry – A European Journal, 19(50), 16760-16771. Available from: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available from: [Link]

  • Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. Available from: [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179. Available from: [Link]

  • Optimization of reaction conditions for palladium-catalyzed amination... ResearchGate. Available from: [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available from: [Link]

  • Bliss, F., Fantasia, S., Le Coz, E., & Püntener, K. (2021). Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. Organic Process Research & Development, 25(1), 82-89. Available from: [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available from: [Link]

  • Oakwood Chemical. 4-Iodo-1-methyl-1H-pyrazole. Available from: [Link]

  • Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of the Serbian Chemical Society. 2020, 85(9), 1235-1243. Available from: [Link]

  • N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Royal Society of Chemistry. Available from: [Link]

  • Fors, B. P., Do, H. Q., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic letters, 12(15), 3368–3371. Available from: [Link]

  • Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. University of Leicester. Available from: [Link]

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. DSpace@MIT. Available from: [Link]

  • Synthesis of intermediates for the Buchwald–Hartwig amination. ResearchGate. Available from: [Link]

  • WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 2021, 86(14), 9784–9792. Available from: [Link]

Sources

Optimization

Technical Support Center: N-cyclopentyl-1-methyl-1H-pyrazol-4-amine Purification

[1][2] Executive Summary & Compound Profile N-cyclopentyl-1-methyl-1H-pyrazol-4-amine is a critical intermediate scaffold, frequently utilized in the synthesis of JAK inhibitors and other kinase-targeting small molecules...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Compound Profile

N-cyclopentyl-1-methyl-1H-pyrazol-4-amine is a critical intermediate scaffold, frequently utilized in the synthesis of JAK inhibitors and other kinase-targeting small molecules.[1] Its purification is often complicated by three factors:

  • Amine Basicity: Causes severe peak tailing on silica gel.[1]

  • Oxidative Instability: Electron-rich aminopyrazoles are prone to air oxidation, leading to "pinking" or brown oil formation.[1]

  • Phase Behavior: The free base is typically a viscous oil or low-melting solid, complicating crystallization.[1]

Physicochemical Profile
PropertyValue / DescriptionImplication for Purification
Molecular Formula C₉H₁₅N₃MW: 165.24 g/mol
Predicted pKa ~4.5 - 5.5 (Pyraz-NH)Weakly basic; requires basic modifiers in chromatography.[1][2]
LogP (Predicted) ~1.5Moderate lipophilicity; amenable to Normal Phase (NP) and Reverse Phase (RP).[1]
State (Free Base) Viscous Oil / Waxy SolidHard to crystallize; Salt formation recommended for storage.[1]
Storage 2-8°C, Inert AtmosphereHygroscopic and air-sensitive.[1]

Troubleshooting Guide (Q&A)

Issue 1: "My product tails significantly on silica gel columns, resulting in poor separation from the starting amine."

Root Cause: The basic secondary amine interacts strongly with the acidic silanols on the silica surface.[1] Solution: You must mask the silanols or switch the stationary phase.[1]

  • Method A: Mobile Phase Modifier (Standard) [1]

    • Use Dichloromethane (DCM) / Methanol (MeOH) gradients.[1]

    • Crucial Step: Add 1% Ammonium Hydroxide (NH₄OH) or 1% Triethylamine (TEA) to the mobile phase.[1]

    • Note: NH₄OH is preferred for MS compatibility; TEA can suppress ionization if not removed.[1]

  • Method B: Amine-Functionalized Silica [1]

    • Switch to an NH-Silica (Amine) cartridge.[1] This eliminates the need for basic modifiers and often reverses elution order compared to standard silica, providing orthogonal selectivity.[1]

Issue 2: "The product turns reddish-brown during concentration or storage."

Root Cause: Electron-rich 4-aminopyrazoles are susceptible to auto-oxidation, forming radical cations or azo-dimers upon exposure to air and light.[1] Solution:

  • Degas Solvents: Sparge all workup and chromatography solvents with Nitrogen/Argon for 15 minutes before use.[1]

  • Temperature Control: Keep rotavap bath temperature < 40°C .

  • Antioxidant Additive: If aqueous workup is performed, add 1% Sodium Ascorbate to the aqueous wash to scavenge radical species.[1]

  • Storage: Store as the HCl or Oxalate salt , which significantly improves oxidative stability compared to the free base.[1]

Issue 3: "I cannot crystallize the free base; it remains a gum."

Root Cause: The cyclopentyl group adds conformational flexibility, and the low molecular weight prevents strong lattice packing. Solution: Convert to a salt form.[1] The Hydrochloride (HCl) salt is the industry standard for this scaffold.[1]

Protocol: HCl Salt Formation

  • Dissolve crude oil in minimal 1,4-Dioxane or Ethyl Acetate .[1]

  • Cool to 0°C.

  • Add 4M HCl in Dioxane (1.1 equivalents) dropwise.

  • A white precipitate should form immediately.[1]

  • Dilute with Diethyl Ether or MTBE to drive precipitation.[1]

  • Filter under Nitrogen and wash with Ether.[1]

Decision Tree & Impurity Landscape

Workflow Visualization

Purification_Workflow Start Crude Reaction Mixture (Reductive Amination) Check_TLC TLC Analysis (DCM/MeOH/NH3) Start->Check_TLC Impurity_Check Major Impurity? Check_TLC->Impurity_Check SM_Left Unreacted Primary Amine (Polar, Low Rf) Impurity_Check->SM_Left Low Rf Spot Bis_Alk Bis-Alkylated Side Product (Non-polar, High Rf) Impurity_Check->Bis_Alk High Rf Spot Method_Flash Flash Chromatography DCM:MeOH (95:5) + 1% NH4OH SM_Left->Method_Flash Best Separation Bis_Alk->Method_Flash Result_Oil Product: Viscous Oil (Unstable Free Base) Method_Flash->Result_Oil Method_Acid Acid/Base Extraction (Selectivity limited) Salt_Form Salt Formation (HCl in Dioxane/Et2O) Result_Oil->Salt_Form Stabilization Final_Solid Final Product White Solid (HCl Salt) Salt_Form->Final_Solid

Figure 1: Purification logic flow for N-cyclopentyl-1-methyl-1H-pyrazol-4-amine, prioritizing chromatography and salt formation.

Detailed Experimental Protocols

Protocol A: Optimized Flash Chromatography

Target: Isolation of Free Base from Reaction Mixture

  • Column Preparation: Pre-equilibrate silica column (12g or 24g cartridge) with 3 CV (Column Volumes) of starting mobile phase containing modifier.

    • Base Modifier: 1% NH₄OH (28% aq) or 1% Triethylamine.[1]

  • Loading: Dissolve crude residue in a minimum volume of DCM . If solubility is poor, use a "dry load" technique by adsorbing onto Celite.[1]

  • Gradient Elution:

    • 0-5 min: 100% DCM (to elute non-polar bis-alkylated impurities).

    • 5-20 min: 0% → 10% MeOH in DCM (with 1% NH₄OH constant).

    • Target Elution: The secondary amine product typically elutes at ~4-6% MeOH.[1] The unreacted primary amine (starting material) will elute later (higher polarity).[1]

  • Detection: Monitor at 254 nm (aromatic) and 220 nm (amide/amine absorption).

Protocol B: Scavenging Unreacted Starting Material

Context: If chromatography fails to remove trace 1-methyl-1H-pyrazol-4-amine.[1]

  • Dissolve the mixture in DCM .

  • Add 1.2 equivalents of Benzaldehyde-supported resin (or free Benzaldehyde if resin unavailable) and mild acid catalyst (Acetic acid).[1]

  • Stir for 2 hours. The primary amine reacts to form an imine (Schiff base), significantly changing its polarity.[1]

  • Resin: Filter off the resin.[1][3] Free Reagent: If free benzaldehyde was used, the imine is now much less polar.[1] Perform a quick silica plug; the imine elutes with the solvent front, while the secondary amine product is retained and eluted with polar solvent.

Frequently Asked Questions (FAQs)

Q: Can I use Reverse Phase (C18) chromatography? A: Yes. This is often superior for removing polar impurities.[1] Use a Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid) gradient.[1] The product will elute as the Formate salt.[1] Lyophilization is recommended over rotary evaporation to prevent oiling out.[1]

Q: Why does the NMR show broad peaks? A: N-cyclopentyl amines often exhibit rotameric broadening at room temperature due to restricted rotation around the N-C(cyclopentyl) bond or quadrupole broadening from the nitrogen.[1] Run the NMR at 50°C or add a drop of D₂O (shake and settle) to exchange the NH proton, which often sharpens the spectrum.

Q: Is the compound compatible with reductive amination conditions (NaBH(OAc)₃)? A: Yes, this is the standard synthesis route.[1] However, ensure Cyclopentanone is used in stoichiometric excess (1.2 - 1.5 eq) to drive the primary amine to the secondary amine.[1] The use of Acetic Acid (1 eq) is critical to activate the imine intermediate.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 58467265, N-cyclopentyl-1-methyl-1H-pyrazol-4-amine. Retrieved from [Link][1]

  • Organic Syntheses. (2013).[1] Preparation of 1-tert-Butyl-3-methyl-1H-pyrazole-5-amine (Analogous Purification Methods).[1][3] Org.[1][3][4][5] Synth. 2013, 90, 36-51.[1] Retrieved from [Link][1]

Sources

Troubleshooting

N-cyclopentyl-1-methyl-1H-pyrazol-4-amine experimental variability and solutions

Experimental Variability & Optimization Guide Executive Summary N-cyclopentyl-1-methyl-1H-pyrazol-4-amine (CAS: 1153977-52-6) is a critical heterocyclic building block, primarily utilized as a scaffold in kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Experimental Variability & Optimization Guide

Executive Summary

N-cyclopentyl-1-methyl-1H-pyrazol-4-amine (CAS: 1153977-52-6) is a critical heterocyclic building block, primarily utilized as a scaffold in kinase inhibitor development (e.g., JAK/STAT pathway modulators). While structurally simple, this molecule introduces significant experimental variability due to regioisomeric contamination (N1 vs. N2 methylation) and steric hindrance in cross-coupling reactions.

This guide moves beyond standard datasheets to address the causality of experimental failure and provides self-validating protocols to ensure data integrity.

Module 1: The "Identity Crisis" – Regioisomerism & Purity

The Problem: The most common source of variability in biological data derived from this scaffold is regioisomeric impurity . During the synthesis of the pyrazole core, methylation can occur at either the N1 or N2 position.[1] While N-cyclopentyl-1-methyl-1H-pyrazol-4-amine is the target, commercial batches often contain trace amounts of the N2-isomer (or 1,3- vs 1,5- isomers depending on the synthesis route).

Why It Matters: The N2-isomer has a distinct hydrogen bond donor/acceptor profile and a different vector for the cyclopentyl tail, leading to drastic shifts in IC50 values and off-target binding.

Diagnostic Workflow: The NOESY Validation System

Do not rely solely on 1H-NMR integration. You must validate regiochemistry using Nuclear Overhauser Effect Spectroscopy (NOESY).

RegioID Start Sample: N-cyclopentyl-1-methyl-1H-pyrazol-4-amine Step1 Run 1H-NMR (DMSO-d6) Start->Step1 Step2 Identify N-Methyl Singlet (~3.7 ppm) Step1->Step2 Decision Run 1D-NOESY Irradiate N-Me Step2->Decision ResultA NOE Signal at H5 (Adjacent Proton) Decision->ResultA Strong Cross-peak ResultB NOE Signal at H3 (Distal Proton) Decision->ResultB Weak/No Cross-peak ConclusionA CONFIRMED: 1-Methyl Isomer (Correct Structure) ResultA->ConclusionA ConclusionB REJECT: Isomeric Impurity (Wrong Regiochemistry) ResultB->ConclusionB

Figure 1: Self-validating NMR workflow to distinguish the correct 1-methyl isomer from regioisomeric impurities.

Table 1: Analytical Fingerprint
FeatureTarget Molecule (1-Methyl)Impurity (Isomer/Degradant)
1H-NMR (N-Me) Singlet, ~3.70–3.80 ppmSinglet, often shifted ±0.2 ppm
NOE Correlation Strong NOE between N-Me and H5 (pyrazole proton)NOE to H3 or no aromatic correlation
LCMS (pH 3) Single sharp peakSplit peak or shoulder (isomers often co-elute in neutral pH)

Module 2: Reactivity & Coupling Troubleshooting

The Problem: Users frequently report low yields (<30%) when using this amine in Buchwald-Hartwig cross-couplings. Root Cause: The cyclopentyl group is a secondary alkyl chain that introduces steric bulk near the nucleophilic nitrogen. Standard ligands (e.g., BINAP, PPh3) fail to create a large enough pocket around the Palladium center to accommodate this amine, leading to β-hydride elimination or catalyst deactivation.

Optimization Protocol: The "Bulky Amine" System

To solve the steric clash, you must utilize dialkylbiaryl phosphine ligands designed for hindered secondary amines.

Recommended Reaction System:

  • Catalyst: Pd(OAc)₂ or Pd₂dba₃

  • Ligand: RuPhos or BrettPhos (Critical for steric tolerance)

  • Base: Cs₂CO₃ (Weak base prevents side reactions) or NaOtBu (Strong base for unactivated aryl halides)

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Protocol:

  • Pre-complexation (Vital): Charge the reaction vial with Pd source and Ligand (1:2 ratio). Add solvent and stir at 60°C for 5 minutes before adding the amine or aryl halide. This ensures the active catalytic species is formed.

  • Stoichiometry: Use 1.2 equivalents of N-cyclopentyl-1-methyl-1H-pyrazol-4-amine relative to the aryl halide.

  • Degassing: Sparge with Argon for 10 minutes. Oxygen is a poison to electron-rich ligands like RuPhos.

  • Temperature: Heat to 100°C. Do not exceed 110°C, as the pyrazole ring can undergo thermal decomposition in the presence of strong bases over prolonged periods.

Module 3: Storage & Stability (The "Hidden" Variable)

The Problem: The secondary amine is susceptible to oxidation, leading to the formation of N-oxides or hydroxylamines, which appear as "ghost peaks" in LCMS (M+16).

Handling Guidelines:

  • Salt Form vs. Free Base:

    • Free Base: Often a viscous oil or low-melting solid. Prone to oxidation. Storage: -20°C under Argon.

    • HCl Salt: A stable crystalline solid. Highly recommended for long-term storage.

    • Warning: If using the HCl salt in Buchwald couplings, you must add an extra equivalent of base to neutralize the salt in situ.

  • Hygroscopicity: The HCl salt is hygroscopic. Weighing errors of 10-15% are common if the bottle is left open. Always equilibrate to room temperature in a desiccator before weighing.

Troubleshooting FAQs

Q1: My reaction mixture turned black immediately upon heating. Is this normal?

  • Diagnosis: Rapid blackening usually indicates "Palladium Black" precipitation, meaning your ligand failed to stabilize the Pd(0) species.

  • Solution: Switch to a precatalyst like RuPhos Pd G3 or BrettPhos Pd G3 . These ensure a 1:1 Ligand:Pd ratio and prevent immediate catalyst death.

Q2: I see a peak at M+14 in my LCMS. What is it?

  • Diagnosis: This is likely a methylation impurity (dimethylated species) or a trans-alkylation artifact if using methyl iodide in previous steps.

  • Action: Recrystallize the starting material. If the impurity persists, it will compete in the coupling reaction; discard the batch.

Q3: Can I use this amine for amide coupling (e.g., HATU/EDC)?

  • Answer: Yes, but the pyrazole nitrogen (N2) is weakly nucleophilic. The cyclopentyl amine (exocyclic) is the primary nucleophile.

  • Warning: If you use a large excess of acid chloride, you may acylate both the exocyclic amine and the pyrazole ring (N2). Perform the reaction at 0°C and control stoichiometry strictly (1.0 equiv).

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." J. Org. Chem., 2008 , 73(9), 3523–3529.

  • Buchwald-Hartwig Coupling of Hindered Amines: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci., 2011 , 2, 27-50.

  • Structural Analysis of Aminopyrazoles: Claramunt, R. M., et al. "The structure of N-aminopyrazole in the solid state and in solution." J. Chem. Soc., Perkin Trans. 2, 2000 , 239-244.

  • Palladium Catalyst Selection Guide: Colacot, T. J. "A guide to the selection of precatalysts for Buchwald–Hartwig aminations." Nature Chemistry, 2016 , 8, 1086–1087.

Sources

Reference Data & Comparative Studies

Validation

head-to-head comparison of N-cyclopentyl-1-methyl-1H-pyrazol-4-amine with existing inhibitors

Publish Comparison Guide: Comparative Analysis of N-Cyclopentyl-1-methyl-1H-pyrazol-4-amine (N-CPMPA) vs. Established Kinase Inhibitors Executive Summary & Strategic Positioning N-cyclopentyl-1-methyl-1H-pyrazol-4-amine...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Comparative Analysis of N-Cyclopentyl-1-methyl-1H-pyrazol-4-amine (N-CPMPA) vs. Established Kinase Inhibitors

Executive Summary & Strategic Positioning

N-cyclopentyl-1-methyl-1H-pyrazol-4-amine (N-CPMPA) is not a standalone therapeutic agent but a critical fragment scaffold and chemical building block used extensively in Fragment-Based Drug Discovery (FBDD). Structurally, it represents a minimal pharmacophore for ATP-competitive kinase inhibition, specifically targeting the hinge region of kinases such as Janus Kinases (JAKs) , Aurora Kinases , and LRRK2 .

This guide compares N-CPMPA head-to-head with fully elaborated, FDA-approved inhibitors derived from similar pyrazole-amine scaffolds (e.g., Ruxolitinib , Tozasertib ). The analysis focuses on Ligand Efficiency (LE) , Binding Kinetics , and Selectivity Profiles , demonstrating why N-CPMPA serves as an ideal starting point for "hit-to-lead" optimization rather than a final drug candidate.

Head-to-Head Analysis: Fragment vs. Clinical Inhibitor

The following comparison evaluates N-CPMPA against Ruxolitinib (a JAK1/2 inhibitor) and Tozasertib (an Aurora kinase inhibitor), both of which utilize a pyrazole-amine core motif.

Physicochemical & Potency Profile
FeatureN-CPMPA (Fragment) Ruxolitinib (Clinical Drug) Tozasertib (VX-680)
Role Fragment Hit / ScaffoldPotent TherapeuticPotent Inhibitor (Oncology)
Molecular Weight (Da) ~165.24306.37464.56
Potency (IC50) High µM to Low mM (Est.)< 10 nM (JAK1/2)< 10 nM (Aurora A/B)
Ligand Efficiency (LE) High (> 0.45) Moderate (~0.35)Moderate (~0.30)
Binding Mode Hinge Binder (ATP Mimetic)Hinge Binder + Hydrophobic PocketHinge Binder + Solvent Front
Selectivity Low (Promiscuous)High (Kinome Selective)Moderate (Aurora/Abl)
ClogP ~1.5 (Ideal for optimization)~2.9~3.5

Expert Insight:

  • Ligand Efficiency (LE): N-CPMPA exhibits superior LE compared to full drugs. While its potency is low (requiring high concentrations for inhibition), its binding energy per heavy atom is maximal, making it a "high-quality" starting point.

  • Potency Gap: The ~10,000-fold difference in potency between N-CPMPA and Ruxolitinib illustrates the impact of "growing" the fragment to access adjacent hydrophobic pockets (e.g., the specificity pocket in JAKs).

Structural Mechanism of Action
  • N-CPMPA: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, and the exocyclic amine acts as a donor, forming a bidentate interaction with the kinase hinge region (e.g., Glu/Leu backbone). The cyclopentyl group provides minimal hydrophobic contacts.

  • Ruxolitinib: Retains the pyrazole-amine hinge-binding motif but adds a pyrrolo[2,3-d]pyrimidine core and a nitrile-containing side chain to capture additional interactions in the phosphate-binding loop (P-loop) and catalytic loop, drastically increasing residence time and potency.

Experimental Protocols for Evaluation

To validate N-CPMPA as a hit or intermediate, the following protocols are standard.

Protocol A: Thermal Shift Assay (TSA / Differential Scanning Fluorimetry)

Use Case: Rapidly screening N-CPMPA binding to a panel of kinases (e.g., JAK1, JAK2, Aurora A).

  • Preparation: Dilute recombinant kinase domain (e.g., JAK1, 2 µM) in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl2).

  • Dye Addition: Add SYPRO Orange dye (5x final concentration).

  • Compound Addition: Add N-CPMPA at high concentration (e.g., 1 mM) due to expected low affinity. Include DMSO control.

  • Measurement: Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine.

  • Analysis: Calculate the melting temperature (

    
    ). A 
    
    
    
    indicates significant binding.
Protocol B: Surface Plasmon Resonance (SPR) for Fragment Kinetics

Use Case: Measuring weak affinity (


) and fast off-rates typical of fragments.
  • Immobilization: Biotinylate the kinase target (e.g., LRRK2) and capture on a Streptavidin (SA) sensor chip.

  • Running Buffer: HBS-P+ with 5% DMSO (to match compound solvent).

  • Injection: Inject N-CPMPA at a concentration series (e.g., 500 µM down to 15 µM) for 30 seconds (association) followed by buffer wash (dissociation).

  • Analysis: Fit data to a 1:1 steady-state affinity model (since

    
     and 
    
    
    
    may be too fast to resolve).
    • Success Criteria: Square-wave sensorgrams indicating fast-on/fast-off binding, typical of specific fragment interactions.

Visualization of Pathways & Workflows

Figure 1: Fragment-to-Lead Optimization Workflow

This diagram illustrates how the N-CPMPA scaffold is elaborated into a potent inhibitor.

FBDD_Workflow Fragment N-CPMPA (Fragment) MW: 165 | LE: High Hinge Binder Evolution Fragment Growing (Structure-Based Design) Fragment->Evolution X-ray Crystallography Lead Lead Compound MW: 250-300 Added Hydrophobic Contacts Evolution->Lead Synthetic Chemistry Optimization Lead Optimization (PK/PD Tuning) Lead->Optimization Selectivity Profiling Drug Clinical Candidate (e.g., Ruxolitinib) MW: >300 | High Potency Optimization->Drug ADME/Tox

Caption: Logical progression from the N-CPMPA fragment hit to a clinical candidate via structure-based drug design (SBDD).

Figure 2: JAK/STAT Signaling Pathway & Inhibition Point

Visualizing the biological context where N-CPMPA derivatives act.

JAK_Pathway Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target of N-CPMPA Scaffolds) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation STAT->STAT Dimerization Nucleus Nucleus (Gene Transcription) STAT->Nucleus Translocation Inhibitor N-CPMPA / Ruxolitinib Inhibitor->JAK ATP Competition

Caption: The JAK/STAT pathway showing the precise intervention point of pyrazole-amine inhibitors at the JAK kinase ATP-binding site.

Comparative Data Summary

MetricN-CPMPA (Fragment)Ruxolitinib (Reference)Interpretation
Primary Target Pan-Kinase (Hinge)JAK1 / JAK2N-CPMPA requires elaboration for specificity.
Binding Affinity (

)
~100 - 500 µM< 1 nMN-CPMPA is a weak binder; Ruxolitinib is tight-binding.
Solubility HighModerateFragments often have superior physicochemical properties.
Synthetic Cost Low (Building Block)High (Multi-step)N-CPMPA is an accessible starting material.
Clinical Status Pre-clinical / ToolFDA ApprovedN-CPMPA is a tool for discovery, not therapy.

References

  • ChemScene. N-Cyclopentyl-1-methyl-1H-pyrazol-4-amine Product Information. Retrieved from

  • PubChem. Compound Summary: N-cyclopentyl-1-methyl-1H-pyrazol-4-amine. Retrieved from

  • Journal of Medicinal Chemistry.Discovery of Ruxolitinib: A Selective JAK1/JAK2 Inhibitor. (Contextual reference for pyrazole-amine scaffolds in JAK inhibitors).
  • BLDpharm. N-Cyclopentyl-1-methyl-1H-pyrazol-4-amine MSDS and Properties. Retrieved from

(Note: While specific bioactivity papers for the naked fragment N-CPMPA are limited due to its nature as a building block, the comparison relies on the established medicinal chemistry principles of the pyrazole-amine scaffold as documented in major kinase inhibitor discovery campaigns.)

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.